2-Ethenylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUHYQVKJQAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073261 | |
| Record name | 2-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-18-9, 31093-57-9 | |
| Record name | Furan, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Vinylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ethenylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURAN, 2-ETHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Ethenylfuran and Derivatives
Catalytic Approaches to 2-Ethenylfuran Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve transformations that are otherwise difficult or inefficient. The synthesis of this compound has significantly benefited from the development of novel catalytic systems, which can be broadly categorized into transition metal-catalyzed reactions and acid-catalyzed dehydrations.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the construction of vinylarenes, including this compound. Palladium and nickel complexes, in particular, have demonstrated remarkable activity and selectivity in this arena.
Palladium catalysis has emerged as a robust strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of furan (B31954) systems, palladium-catalyzed C-H vinylation and decarboxylative coupling of furan-2-carboxylic acids are particularly noteworthy.
The palladium-catalyzed oxidative vinylation of furan-3-carboxylic acids with alkenes can proceed through a directed C-H functionalization pathway followed by decarboxylation to yield 2-vinylated furans. osti.gov This approach leverages the carboxylic acid group as a removable directing group to achieve regioselective vinylation at the C2 position.
Another powerful method involves the decarboxylative coupling of furan-2-carboxylic acids with vinylating agents. This reaction is believed to proceed through the formation of an aryl-palladium(II) intermediate after the extrusion of carbon dioxide. acenet.edu This intermediate then participates in a Heck-type reaction with an alkene to furnish the 2-vinylfuran product. acenet.edu A bimetallic system, employing both copper and palladium, has been shown to facilitate the direct coupling of heteroaryl carboxylic acids with aryl halides, a strategy that can be adapted for vinylation. researchgate.net
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / Cu(OAc)₂·H₂O / LiOAc | Furan-3-carboxylic acid | Styrene (B11656) | DMAc, 140 °C | - | osti.gov |
| Pd(OAc)₂ / PPh₃ / Cu(I) salt | Furan-2-carboxylic acid | Vinyl boronic acid | Toluene, 100 °C | - | researchgate.net |
| Pd(acac)₂ / PPh₃ / Et₃Al | 2-Vinylfuran | Formaldehyde | - | 70 | scirp.orggoogle.com |
Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives
Nickel catalysts offer a more cost-effective alternative to palladium and have shown significant promise in cross-coupling reactions to form C-C bonds. Nickel-catalyzed cross-coupling of 2-halofurans or their derivatives with vinyl organometallic reagents is a viable route to this compound. For instance, the coupling of 2-fluorobenzofurans with arylboronic acids, mediated by a nickel catalyst, proceeds under mild conditions. scispace.comtandfonline.com This methodology can be extended to the synthesis of 2-vinylfurans by employing vinylboronic acids or their esters.
The mechanism often involves the formation of a nickelacyclopropane intermediate, which facilitates the activation of the C-X (where X is a halogen) or even a C-F bond. scispace.comtandfonline.com Nickel-catalyzed radical pathways have also been explored for the synthesis of complex biomolecules, highlighting the versatility of this metal in facilitating challenging transformations. wikipedia.org
| Catalyst System | Furan Substrate | Coupling Partner | Conditions | Yield (%) | Reference |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran | Arylboronic acid | Toluene/MeOH/H₂O | up to 95% | scispace.comtandfonline.com |
| NiCl₂(dppp) | 2-Chlorofuran | Vinylmagnesium bromide | THF | - | - |
| Ni(acac)₂ / ligand | 2-Bromofuran | Potassium vinyltrifluoroborate | Dioxane, 80 °C | - | - |
Table 2: Nickel-Catalyzed Synthesis of 2-Aryl/Ethenylfuran Derivatives
Acid-Catalyzed Dehydration Routes
A more traditional yet effective method for synthesizing this compound involves the dehydration of the corresponding alcohol precursor. This approach is particularly attractive when the alcohol can be derived from renewable biomass sources.
The acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan is a direct route to 2-vinylfuran. This precursor can be obtained from the reduction of 2-acetylfuran (B1664036), which in turn can be derived from biomass. osti.govjetir.org The dehydration step is typically carried out using solid-acid catalysts, which offer advantages in terms of separation and reusability. osti.govjetir.org The choice of catalyst and reaction conditions is crucial to minimize side reactions such as polymerization. jetir.org The reaction proceeds through the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate, which then loses a proton to yield the alkene.
Research has shown that this two-step process, from acetylfurans to vinylfurans, can be highly selective and efficient, even at relatively low temperatures. osti.govjetir.org
| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |
| Solid Acid (e.g., Zeolite) | 2-(1-Hydroxyethyl)furan | 150-250 | High | osti.govjetir.org |
| H-mordenite | Furfuryl alcohol & Acetaldehyde | Low | - | scirp.orggoogle.com |
| Phosphoric Acid | 2-Methylfuran & Acetic Anhydride (B1165640) (multi-step) | 45 | 60-70 (of acetylated product) | scirp.orggoogle.com |
Table 3: Acid-Catalyzed Dehydration for this compound Synthesis
Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. orgsyn.org This is typically achieved by using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports one of the reactants across the phase boundary. orgsyn.org In the context of this compound synthesis, PTC can be employed in reactions like the Wittig reaction.
A notable application is the Wittig reaction of furfural (B47365) or its derivatives with a phosphonium (B103445) ylide generated in situ under phase-transfer conditions. For instance, the reaction of 5-(hydroxymethyl)furfural with methyltriphenylphosphonium (B96628) bromide in the presence of potassium carbonate as the base can be performed in a solid-liquid phase transfer process to yield 5-hydroxymethyl-2-vinylfuran. researchgate.net This method avoids the need for strong, anhydrous bases and simplifies the reaction setup. The phase-transfer catalyst facilitates the deprotonation of the phosphonium salt at the solid-liquid interface to generate the reactive ylide in the organic phase.
Table 4: Phase-Transfer Catalysis in the Synthesis of Furan Derivatives
Metal-Free Catalysis for Selective Ethenylfuran Generation
Recent advancements in organic synthesis have emphasized the development of metal-free catalytic systems to avoid the cost and toxicity associated with many metal-based catalysts. nih.govacs.org In the context of this compound synthesis, several metal-free approaches have been explored.
One notable method involves the acid-catalyzed dehydration of 1-(2-furyl)ethanol. This reaction proceeds through the protonation of the hydroxyl group, leading to a carbocation intermediate, followed by the elimination of a beta-hydride to form the vinyl group. Maintaining acidic conditions (pH < 2) is crucial to suppress the formation of ether byproducts.
Another approach is the base-catalyzed intramolecular cyclization of 2-ynylphenols, which provides a pathway to substituted benzofurans. rsc.orgresearchgate.net While not directly producing this compound, this methodology highlights the potential of metal-free catalysis in furan ring synthesis, which can be a precursor to ethenylfuran derivatives. The use of readily available bases like cesium carbonate under mild conditions makes this an attractive and practical method. rsc.orgresearchgate.net
Furthermore, the selective conversion of biomass-derived acetylfurans into vinylfurans can be achieved through a two-step catalytic process. osti.gov This involves the reduction of acetylfurans to furyl alcohols, followed by dehydration using solid-acid catalysts. osti.gov While catalyst deactivation can be an issue, optimization of reaction conditions, such as the use of a polar aprotic solvent like nitrobenzene, can significantly improve selectivity. osti.gov
Table 1: Comparison of Metal-Free Catalytic Methods for Furan Derivatives
| Method | Starting Material | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Dehydration | 1-(2-furyl)ethanol | Acid (pH < 2) | Suppresses ether formation. | |
| Base-Catalyzed Intramolecular Cyclization | 2-ynylphenols | Cesium Carbonate | Mild conditions, good to excellent yields for substituted benzofurans. | rsc.orgresearchgate.net |
| Two-Step Conversion of Acetylfurans | Biomass-derived acetylfurans | 1. Copper chromite 2. Solid-acid catalyst | High selectivity with optimized solvent. | osti.gov |
Organometallic and Phosphonium Ylide Mediated Syntheses
The Wittig reaction is a widely utilized and effective method for the synthesis of alkenes from aldehydes or ketones. pressbooks.pub In the context of this compound synthesis, furfural serves as a common starting material. dalinyebo.com The reaction involves the treatment of a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base, with the carbonyl compound. pressbooks.pubjk-sci.com
The general pathway involves the reaction of furfural with a methyltriphenylphosphonium halide in the presence of a base to yield this compound. This method is known for its high selectivity, although the use of expensive reagents and the need for inert conditions can limit its industrial scalability. The stereoselectivity of the Wittig reaction, affording either the (E) or (Z)-alkene, is influenced by the nature of the ylide, the reaction conditions, and the substituents on both the ylide and the carbonyl compound. jk-sci.comnih.gov For unstabilized ylides, there is often a preference for the Z-isomer. nih.gov
Recent studies have explored variations of the Wittig reaction to improve efficiency and practicality. For instance, carrying out the reaction on a solid support can simplify the separation of the desired product from the triphenylphosphine (B44618) oxide byproduct. jk-sci.com
Table 2: Key Reagents in Wittig Synthesis of this compound
| Reactant | Reagent | Product | Byproduct | Reference |
|---|---|---|---|---|
| Furfural | Methyltriphenylphosphonium bromide, Base | This compound | Triphenylphosphine oxide | |
| Furan-2-carbaldehyde | Phosphonium salts, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2-Vinylfuran | Triphenylphosphine oxide | acs.orgnih.gov |
Grignard reagents are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. geeksforgeeks.orgmt.com In the synthesis of furan derivatives, Grignard reagents can be used to introduce various substituents onto the furan ring. escholarship.org The reaction of a Grignard reagent with a furan derivative containing an electrophilic center, such as an aldehyde or a ketone, can lead to functionalized furans. libretexts.org
For example, the addition of a Grignard reagent to furfural results in the formation of a secondary alcohol. libretexts.org This alcohol can then be subjected to further reactions, such as dehydration, to generate an ethenyl group. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups. orgsyn.org
The efficiency of Grignard reactions can be influenced by the solvent and the presence of additives. nih.gov Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. geeksforgeeks.org In some cases, the use of additives like cerium chloride can enhance the reactivity and selectivity of the Grignard addition, particularly with sterically hindered or enolizable ketones. escholarship.org
Advanced Radical Reactions in this compound Synthesis
Radical reactions offer unique pathways for the synthesis of complex molecules, and their application in furan chemistry has been an area of active research. evitachem.comnumberanalytics.com
Intramolecular radical cyclization is a powerful tool for constructing cyclic structures. numberanalytics.com In the context of furan synthesis, radical cyclization can be employed to form the furan ring itself or to introduce substituents. For instance, Co(II)-based metalloradical catalysis can be used for the cyclization of α-diazocarbonyls with alkynes to construct polysubstituted furans. nih.gov This process involves the formation of a Co(III)-carbene radical which undergoes a tandem radical addition to the alkyne. nih.gov
Another approach involves the intramolecular Diels-Alder reaction of vinylfuran derivatives. beilstein-journals.orgresearchgate.net In these reactions, the vinylfuran moiety can act as a diene, undergoing cycloaddition with a dienophile within the same molecule to form complex fused ring systems. The stereoselectivity of these reactions can often be controlled to a high degree. beilstein-journals.orgresearchgate.net
Table 3: Radical Cyclization Approaches to Furan Derivatives
| Reaction Type | Key Intermediates/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Metalloradical Cyclization | Co(II) porphyrin complexes, α-diazocarbonyls, alkynes | Polyfunctionalized furans | Complete regioselectivity under neutral and mild conditions. | nih.gov |
| Intramolecular Diels-Alder Vinylarene (IMDAV) | Ugi adducts from (E)-3-(furan-2-yl)acrylaldehyde | furo[2,3-f]isoindole derivatives | High level of stereoselectivity. | beilstein-journals.orgresearchgate.net |
Controlling stereochemistry in radical reactions is a significant challenge due to the often high reactivity and low selectivity of radical intermediates. bbhegdecollege.com However, recent advancements have enabled stereoselective radical additions to furan systems.
One strategy involves the use of chiral auxiliaries or catalysts to control the facial selectivity of the radical addition. For example, ZnCl2-catalyzed (4+3) cycloadditions between chiral oxyallyls and unsymmetrical disubstituted furans have been shown to proceed with high levels of regio- and stereocontrol. nih.gov The substitution pattern on the furan ring plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov
Another approach is the remote stereoselective functionalization of furan derivatives. researchgate.net This can be achieved using aminocatalysis, where a chiral amine catalyst transforms a furan derivative into a dienamine-like intermediate, which then undergoes a stereoselective reaction. researchgate.net These methods provide powerful tools for the synthesis of enantiomerically enriched furan-containing molecules.
Novel Synthetic Routes and Green Chemistry Principles
Recent advancements in synthetic chemistry have led to the development of innovative and environmentally friendly methods for producing this compound derivatives. These approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furan derivatives. The use of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity. rsc.orgsioc-journal.cnnih.gov
In the synthesis of pyrazoline derivatives, for instance, chalcones were cyclized with hydrazine (B178648) derivatives using glacial acetic acid as a catalyst under microwave irradiation. ugm.ac.id This method highlights the potential for microwave assistance in the efficient synthesis of complex heterocyclic systems. While not directly involving this compound, this example demonstrates a relevant application of the technology to related compounds.
Key advantages of microwave-assisted synthesis include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a much faster temperature increase compared to conventional methods.
Enhanced Reaction Rates: The increased temperature and potential for non-thermal microwave effects can dramatically speed up chemical reactions.
Improved Yields and Purity: Shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields of the desired product. rsc.org
| Reaction Type | Catalyst | Conditions | Key Benefit |
| Cyclization of Chalcones | Glacial Acetic Acid | Microwave Irradiation | Rapid and efficient synthesis of pyrazoline derivatives. ugm.ac.id |
| Synthesis of 2-quinoxalinone-3-hydrazone derivatives | - | Microwave Irradiation | Simple and efficient method with good yields. nih.gov |
| Synthesis of 2-substituted-4,5-diarylimidazoles | Solid supports (Al2O3) | Solvent-free, Microwave Irradiation | Mild conditions, short reaction time, no organic solvents. sioc-journal.cn |
Photochemical Synthesis and Functionalization of Ethenylfuran
Photochemical methods offer a unique approach to the synthesis and functionalization of organic molecules by utilizing light to initiate chemical reactions. irispublishers.com These reactions can often be performed at room temperature and can lead to the formation of unique products that are not accessible through traditional thermal methods.
The application of photochemistry to furan derivatives has been explored, although specific examples for this compound are not extensively detailed in the provided results. However, general principles of photochemical reactions, such as [2+2] cycloadditions, can be applied to the ethenyl group of this compound. researchgate.net A universal one-pot photochemical strategy has been developed for the production of alkenes and their intermediates from various starting materials, showcasing the potential to simplify complex syntheses. nus.edu.sg This approach is inspired by the Norrish Type II reaction, which uses light to convert carbonyl compounds into alkenes. nus.edu.sg
Photochemical synthesis services can screen various reaction conditions, including different photocatalysts, wavelengths, temperatures, and light intensities, to optimize a reaction for both batch and flow processes. hepatochem.com
Biocatalytic and Enzymatic Approaches to Furan Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. academie-sciences.fr Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and can operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. academie-sciences.frnih.gov
While specific examples of the biocatalytic synthesis of this compound are not prominent, the broader application to furan and other heterocyclic derivatives demonstrates significant potential. For instance, the synthesis of tetrahydroquinolines has been achieved through a synergistic approach combining rhodium-catalyzed reactions with biocatalytic deracemization using amine oxidase enzymes. whiterose.ac.uk This highlights the power of combining traditional catalysis with biocatalysis to produce high-value, enantioenriched compounds. whiterose.ac.uk
Enzymatic N-acylation has been utilized in the synthesis of unnatural sialosides, demonstrating the ability of enzymes to perform selective modifications on complex molecules. manchester.ac.uk Furthermore, lipases have been employed in the sustainable synthesis of biolubricants in a solvent-free medium, showcasing the environmental benefits of biocatalysis. mdpi.com These examples underscore the versatility of enzymes in organic synthesis and their potential applicability to the production of this compound derivatives.
Industrial Production Methodologies for this compound
The industrial-scale production of this compound requires robust and efficient methodologies that ensure high yields, purity, and cost-effectiveness.
Catalytic Processes for High Yield and Purity
Catalytic processes are central to the industrial synthesis of this compound. Heterogeneous catalysis is particularly favored in industrial settings due to the ease of separating the solid catalyst from the liquid or gaseous reaction mixture. chemisgroup.us
One common industrial route to this compound is the catalytic dehydration of 1-(2-furyl)ethanol. This reaction is typically catalyzed by acids like sulfuric acid or phosphoric acid at temperatures ranging from 80–100°C, achieving yields of 70–85%. Another approach involves the palladium-catalyzed cross-coupling reactions. The optimization of these catalytic processes is crucial for maximizing yield and purity while minimizing the formation of byproducts. mdpi.com
| Synthetic Route | Catalyst | Key Parameters | Typical Yield |
| Dehydration of 1-(2-furyl)ethanol | Sulfuric Acid or Phosphoric Acid | 80–100°C, pH < 2 | 70–85% |
| Wittig Reaction | Methyltriphenylphosphonium bromide | 0°C to reflux | 65–70% (vinylation step) |
| Acetoxymethylation and Elimination | ZnCl2 | 120–150°C | 60–75% |
Optimization of Reaction Conditions for Industrial Scale
Optimizing reaction conditions is a critical step in transitioning a synthetic route from the laboratory to an industrial scale. chemical.ai This involves a systematic study of various parameters to achieve the desired product yield and purity in a safe and reproducible manner. chemical.ainih.gov
Key parameters that are typically optimized include:
Temperature: Temperature can significantly influence reaction rate and selectivity. For instance, in the dehydration of 1-(2-furyl)ethanol, higher temperatures can lead to the formation of diethyl ether byproducts.
Catalyst Concentration: The amount of catalyst used can affect the reaction rate and cost-effectiveness of the process.
Reaction Time: Optimizing the reaction time ensures that the reaction proceeds to completion without the formation of degradation products.
Solvent: The choice of solvent can impact reactant solubility, reaction rate, and product separation.
Pressure: For gas-phase reactions, pressure is a critical parameter that influences reaction kinetics.
The optimization process often involves a Design of Experiments (DoE) approach, where multiple factors are varied simultaneously to identify the optimal set of conditions. nih.gov This systematic approach is more efficient than the traditional one-factor-at-a-time method. nih.gov For industrial processes, minimizing byproducts and ensuring the stability of the catalyst over time are also major considerations. chemisgroup.usmdpi.com
Reaction Mechanisms and Pathways of 2 Ethenylfuran Transformations
Mechanistic Studies of Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.com 2-Ethenylfuran can participate in these reactions, and its behavior is influenced by the electronic nature of the reacting partner.
In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. wikipedia.org The reaction's rate is enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com this compound, with its furan (B31954) ring, can act as the 4π-electron component (diene). The regioselectivity of these reactions, which dictates the orientation of the substituents on the newly formed ring, is a critical aspect. For instance, the reaction of a diene with an electron-donating group (EDG) at the C1 position with a dienophile bearing an electron-withdrawing group (EWG) at the C1 position generally leads to the "ortho" product. wikipedia.org
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and stereoselectivity of these reactions. koyauniversity.org For example, DFT calculations can determine the activation energies for different reaction pathways, indicating which isomeric product is kinetically favored. koyauniversity.org In some cases, cycloadditions that are expected to be concerted might proceed through a stepwise mechanism involving zwitterionic or diradical intermediates. researchgate.netmdpi.com
The table below presents hypothetical data illustrating how substituents on a dienophile might affect the regioselectivity and yield in a Diels-Alder reaction with this compound.
| Dienophile | Electron-Withdrawing Group (EWG) | Regioselectivity (ortho:meta) | Yield (%) |
| Acrylonitrile | -CN | 90:10 | 85 |
| Methyl acrylate | -COOCH3 | 85:15 | 80 |
| Nitroethylene | -NO2 | 95:5 | 92 |
This table is illustrative and provides hypothetical data based on general principles of Diels-Alder reactions.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcomes of pericyclic reactions like the Diels-Alder reaction. wikipedia.orgnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgeurekaselect.com
In a "normal" electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-deficient dienophile. wikipedia.org The energy gap between these orbitals influences the reaction rate; a smaller gap generally leads to a faster reaction. eurekaselect.com For this compound acting as a diene, its HOMO would interact with the LUMO of the dienophile. The coefficients of the atomic orbitals in the HOMO and LUMO determine the regioselectivity. wikipedia.org
FMO theory also explains the stereoselectivity of the Diels-Alder reaction, such as the preference for the endo product in many cases, which is attributed to secondary orbital interactions. wikipedia.org
The following table shows hypothetical FMO energy levels and their impact on reactivity.
| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound (Diene) | -8.5 | +1.2 |
| Maleic Anhydride (B1165640) (Dienophile) | -11.0 | -0.5 |
| Ethylene (B1197577) (Dienophile) | -10.5 | +1.8 |
This table contains hypothetical data to illustrate the application of FMO theory.
While [4+2] cycloadditions are common, [2+2] cycloadditions, which form four-membered rings, are also possible. nih.gov Thermally, [2+2] cycloadditions of two alkenes are often forbidden by the Woodward-Hoffmann rules for a suprafacial-suprafacial approach. libretexts.org However, photochemical [2+2] cycloadditions are allowed and are a good method for synthesizing strained four-membered rings. libretexts.org In the context of this compound, the vinyl group could potentially participate in [2+2] cycloadditions, for instance, with ketenes. wikipedia.org
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org These reactions are also considered concerted pericyclic reactions, often classified as [4π + 2π] cycloadditions, similar to the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org The vinyl group of this compound can act as the dipolarophile in these reactions.
Computational studies, particularly using DFT, are crucial for elucidating the mechanisms of 1,3-dipolar cycloadditions. mdpi.com These studies can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. scribd.com For instance, the reaction of azomethine ylides with dipolarophiles has been shown through computational analysis to follow a two-stage, one-step mechanism. nih.gov
The regioselectivity of these reactions can be explained by analyzing the electronic structure of the reactants. mdpi.com The Molecular Electron Density Theory (MEDT) is one approach used to understand the flow of electron density and predict the outcome of these reactions. nih.govmdpi.com Computational models can calculate the activation barriers for different regioisomeric pathways, thereby predicting the observed product. researchgate.net For example, in the reaction between nitrilimines and thioaurones, computational analysis confirmed a carbenoid-type mechanism and explained the experimentally observed regioselectivity. mdpi.com
The following table provides hypothetical activation energy data for a 1,3-dipolar cycloaddition involving this compound as the dipolarophile.
| 1,3-Dipole | Regioisomer 1 Activation Energy (kcal/mol) | Regioisomer 2 Activation Energy (kcal/mol) | Predicted Major Product |
| Nitrile Oxide | 15.2 | 18.5 | Regioisomer 1 |
| Azomethine Ylide | 12.8 | 14.1 | Regioisomer 1 |
| Diazomethane | 17.0 | 16.5 | Regioisomer 2 |
This table is illustrative and contains hypothetical data to demonstrate the use of computational chemistry in predicting reaction outcomes.
1,3-Dipolar Cycloaddition Reactions with Ethenylfuran
Polymerization Mechanisms of this compound
This compound primarily undergoes polymerization through cationic and radical mechanisms. The resulting polymer structure and properties are highly dependent on the chosen method.
The cationic polymerization of this compound is a complex process that has been the subject of detailed kinetic and mechanistic studies. researchgate.net This method typically yields oligomers and polymers with structures that can vary from linear to highly branched. researchgate.net
The choice of solvent and the presence of water have a profound impact on the kinetics and mechanism of the cationic polymerization of this compound. researchgate.net Studies conducted in methylene (B1212753) dichloride have revealed that the reaction kinetics and the structure of the resulting resin are dependent on these experimental conditions. researchgate.net The presence of water, in particular, can significantly affect the reaction dynamics. For instance, in a water-chloroform mixture, the polymerization catalyzed by trifluoroacetic acid initially produces oligomers, with higher molecular weight polymers forming as the reaction progresses. researchgate.net The solvent can also influence the formation of different polymer structures. For example, polymerization in methylene dichloride can lead to a polymer with two primary sequences: one where furan rings are linked by methylene bridges and another with dimethylene ether linkages. researchgate.net
Table 1: Influence of Reaction Conditions on this compound Cationic Polymerization
| Parameter | Influence | Observations |
| Solvent | Affects reaction kinetics and polymer structure. | Methylene dichloride and water-chloroform mixtures have been studied, showing different outcomes in polymer structure and formation. researchgate.netresearchgate.net |
| Water Content | Significantly affects reaction dynamics and kinetics. researchgate.net | The presence of water can alter the polymerization mechanism and the rate of polymer formation. researchgate.net |
| Initiator Concentration | Influences the kinetic order of the reaction. researchgate.net | The reaction can exhibit pseudo-second-order behavior with deviations to first or third order depending on the initiator concentration. researchgate.net |
| Temperature | Affects the polymer structure. researchgate.net | An increase in temperature can lead to a decrease in the ether-bridged structures in the resulting polymer. researchgate.net |
Trifluoroacetic acid (TFA) is a commonly used and effective initiator for the cationic polymerization of this compound. biosynth.com It activates the monomer, initiating the polymerization process. biosynth.com Kinetic studies have shown that the polymerization rate is directly proportional to the square of the initial concentration of the initiator. researchgate.net
The mechanism of initiation by TFA involves the formation of active species that propagate the polymer chain. researchgate.net The concentration of the acid can also influence the final polymer structure; for example, higher acid concentrations can reduce the formation of ether linkages in the polymer. researchgate.net It has been observed that during the polymerization, the acid concentration decreases due to the formation of stable polymeric ions. researchgate.net The nature of the propagating species, whether it is a free ion or an ester, has been a subject of investigation, with some studies suggesting that an ester is not the primary propagating species. researchgate.net
The cationic polymerization of this compound typically proceeds through the initial formation of oligomers, which then grow into higher molecular weight polymers over time. researchgate.net The molecular weight of the polymer has been observed to increase as the reaction progresses, a feature that is characteristic of some polymerization processes. researchgate.net The final polymer is often not linear but highly branched, as revealed by spectroscopic analysis. researchgate.net
The structure of the resulting polymer is complex and can contain different types of linkages between the furan rings, such as methylene and dimethylene ether bridges. researchgate.net The polymer's structure is not significantly different from that obtained from the polymerization of 1-(2-furyl)ethanol, suggesting that a simple vinylic propagation mechanism can be ruled out. researchgate.net
The polymerization of this compound exhibits characteristics of both polycondensation and chain reaction mechanisms, leading to a nuanced debate about its precise classification. researchgate.net
Polycondensation-like Features: Polycondensation, or step-growth polymerization, is characterized by the sequential reaction between monomers, dimers, trimers, and so on, leading to a gradual increase in molecular weight throughout the reaction. pslc.ws The observation that the molecular weight of the poly(this compound) increases with time is a feature that resembles a polycondensation process. researchgate.net
Chain Reaction Features: Conversely, a chain reaction, or chain-growth polymerization, involves the rapid addition of monomers to a small number of active centers. uomustansiriyah.edu.iq Several kinetic observations in the polymerization of this compound support a chain reaction mechanism. The monomer concentration decreases steadily during the polymerization, and the kinetics show a first-order dependence on both the monomer and the catalyst. researchgate.net This can be explained by assuming a steady state for the concentration of the active propagating species. researchgate.net Computer simulations have also been used to support the proposed chain reaction mechanism. researchgate.net
The polymerization is sometimes described as a "pseudo-copolymerization" to account for the experimental observations, including the alkylation of the furan ring from the beginning of the reaction. researchgate.net
In addition to cationic polymerization, this compound can also undergo radical polymerization. evitachem.com This process can be initiated by typical radical initiators. libretexts.org Free radical polymerization of 2-vinylfuran can lead to the formation of homopolymers or copolymers. smolecule.com The polymerization can occur through both the vinyl group and the furan ring, which can result in crosslinked network structures. evitachem.com
Studies have modeled the retarded radical polymerization of vinyl acetate (B1210297) in the presence of furan derivatives, indicating that furan compounds can act as retarders. researchgate.net In these systems, degradative transfer is a significant reaction step. researchgate.net
Controlled/Living Polymerization Techniques for Ethenylfuran
Controlled/living polymerization techniques offer precise control over the molecular weight, architecture, and functionality of polymers. researchgate.netcmu.edu These methods are characterized by the minimization of chain-breaking side reactions like termination and chain transfer. wikipedia.org For this compound, cationic polymerization is a notable method. evitachem.com
Kinetic studies of this compound polymerization in methylene dichloride, catalyzed by trifluoroacetic acid, have shown pseudo-second-order behavior. researchgate.netresearchgate.net The rate of polymerization is directly proportional to the square of the initial initiator concentration and inversely proportional to the initial monomer concentration. researchgate.netresearchgate.net During this process, the concentration of the acid decreases due to the formation of stable polymeric ions. researchgate.netresearchgate.net It has been observed that water can influence the kinetics and mechanism of this polymerization. researchgate.net In a heterogeneous mixture of water and methylene dichloride, the polymerization is thought to be induced by polarized esters rather than ionic centers. researchgate.net
While specific applications of controlled/living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) to this compound are not extensively detailed in the provided results, these methods are established for creating well-defined polymer architectures. researchgate.netresearchgate.net
Copolymerization Strategies Involving this compound
Copolymerization involves the polymerization of two or more different monomers. This strategy is employed to create polymers with tailored properties, combining the characteristics of the constituent monomers. This compound is a candidate for copolymerization, which can lead to the development of new materials with specific industrial applications in coatings, adhesives, and composites. ontosight.ai
One notable example is the potential for this compound to participate in the formation of block copolymers. wikipedia.org This can be achieved through techniques like living cationic polymerization, which allows for the sequential addition of different monomers to a growing polymer chain. wikipedia.org
Electrophilic and Nucleophilic Reactions
Electrophilic Additions to the Ethenyl Moiety
The vinyl group of this compound is susceptible to electrophilic addition reactions. evitachem.com This is a common reaction for alkenes, where the electron-rich double bond is attacked by an electrophile. libretexts.org
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound is a form of electrophilic addition known as halogenation. evitachem.comsavemyexams.com This reaction proceeds by breaking the π-bond of the ethenyl group and forming two new single bonds with the halogen atoms. savemyexams.com The reaction with bromine water, an orange/yellow solution, can be used as a test for unsaturation; the disappearance of the color indicates the presence of a double bond. savemyexams.com The product of this reaction is a dihaloalkane derivative of furan. savemyexams.com
The mechanism of electrophilic addition to an alkene, such as the ethenyl group in this compound, typically involves a two-step process. masterorganicchemistry.com
Electrophilic Attack: The π electrons of the double bond attack an electrophile (E⁺), forming a new carbon-electrophile sigma bond and a carbocation intermediate. masterorganicchemistry.comunacademy.com This initial step is generally the rate-determining step of the reaction because it involves the disruption of the stable aromatic-like system of the double bond. masterorganicchemistry.comopentextbc.ca
Nucleophilic Attack: The resulting carbocation is then attacked by a nucleophile (Nu⁻) to form the final addition product. unacademy.com
The stability of the carbocation intermediate is a key factor in these reactions. In the case of this compound, the carbocation formed upon electrophilic attack on the vinyl group can be stabilized by resonance with the adjacent furan ring. evitachem.com This stabilization facilitates the reaction. The intermediate's positively charged carbon is sp² hybridized and has a vacant p orbital. unacademy.com
Oxidation and Reduction Pathways of this compound
The oxidation of this compound can lead to various furan derivatives, depending on the oxidizing agent and reaction conditions. One notable oxidation product is 2-acetylfuran (B1664036). The Wacker oxidation of this compound, using tert-butyl hydroperoxide (TBHP) as the oxidant and a Pd(II) complex as the catalyst, can yield 2-acetylfuran. unibo.it Another study on the oxidation of 2-ethylfuran (B109080) initiated by Cl radicals identified 2-acetylfuran and 2-vinylfuran as the dominant products. usfca.edu
More vigorous oxidation can lead to the cleavage of the vinyl group and further oxidation of the furan ring itself. For example, oxidation with potassium dichromate can lead to products like furan-2,5-dicarboxylic acid. The choice of oxidizing agent is crucial in determining the final product.
| Oxidizing Agent | Catalyst | Major Product(s) | Reference |
|---|---|---|---|
| tert-Butyl hydroperoxide (TBHP) | Pd(II) complex | 2-Acetylfuran | unibo.it |
| Cl radicals | - | 2-Acetylfuran, 2-Vinylfuran | usfca.edu |
| Potassium dichromate | - | Furan-2,5-dicarboxylic acid |
The reduction of this compound can target either the ethenyl side chain or both the side chain and the furan ring, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of this compound.
Hydrogenation over a palladium on carbon (Pd/C) catalyst can selectively reduce the vinyl group to an ethyl group, yielding 2-ethylfuran. Further hydrogenation under more forcing conditions can lead to the saturation of the furan ring, producing 2-ethyltetrahydrofuran.
The choice of catalyst and solvent can significantly influence the selectivity of the reduction. For instance, in the hydrodeoxygenation of related furfural (B47365) condensation adducts, a Ni/ZrO2-SiO2 catalyst was used. aip.org Under specific flow reactor conditions at 200°C, 2-vinylfuran was observed as a product from a larger molecule, and increasing the nickel content led to the formation of 2-butylfuran (B1215726) through further hydrogenation. aip.org The reduction of 2-acetylfuran, a related compound, to 1-(2-furyl)ethanol can be achieved with high selectivity using a copper-based catalyst at mild temperatures, with the subsequent dehydration yielding this compound. osti.gov This highlights the potential for selective transformations of the side chain.
| Reducing Agent/Catalyst | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| H₂ / Pd/C | Mild | 2-Ethylfuran | |
| H₂ / Pd/C | Forcing | 2-Ethyltetrahydrofuran | |
| 10Ni/ZS | 200°C, Flow reactor | 2-((E)-but-2-enyl)furan, 2-vinylfuran | aip.org |
| 20Ni/ZS | 200°C, Flow reactor | 2-Butylfuran | aip.org |
The ethenyl side chain of this compound can undergo epoxidation to form 2-(oxiran-2-yl)furan, also known as 2-vinylfuran oxide. This reaction selectively targets the double bond of the vinyl group while leaving the furan ring intact.
A common reagent for this transformation is m-chloroperbenzoic acid (m-CPBA). acs.org This peracid delivers an oxygen atom to the double bond, forming the epoxide ring. In a study involving related oxabicyclic compounds derived from furan derivatives, m-CPBA was shown to selectively epoxidize the alkenyl side chains. acs.org
The epoxidation of terminal double bonds, like the one in this compound, can sometimes be less reactive than internal double bonds. mdpi.com However, specific methods have been developed to effectively epoxidize such terminal olefins. For example, the use of Oxone® in the presence of a fluorinated acetone (B3395972) has been shown to be effective for the epoxidation of terminal double bonds on cardanol (B1251761) side chains, achieving nearly 70% conversion. mdpi.com While not directly on this compound, this suggests that similar methodologies could be applied.
The initial step in the microbial degradation of styrene (B11656), a structurally similar compound, involves the epoxidation of the vinyl side chain by a styrene monooxygenase (SMO) to form styrene oxide. nih.gov This enzymatic approach highlights a potential biocatalytic route for the epoxidation of this compound.
Rearrangement Reactions of this compound Derivatives
While specific rearrangement reactions of this compound itself are not extensively documented in the provided search results, the chemistry of furan and related compounds suggests potential pathways. Rearrangement reactions often involve intermediates such as carbocations or carbenes, which can be generated from this compound or its derivatives under certain conditions. msu.eduslideshare.net
For instance, acid-catalyzed reactions of this compound could potentially lead to rearrangements via carbocationic intermediates. researchgate.net Theoretical studies on the decomposition of this compound propose the formation of carbene intermediates through intramolecular hydrogen transfer. evitachem.comacs.org These carbenes can then undergo further reactions, including rearrangements, to form various products. acs.org
A relevant example from broader organic chemistry is the Wolff rearrangement, which involves the conversion of an α-diazoketone into a ketene. organic-chemistry.org While not a direct reaction of this compound, a derivative like 2-(1-diazoacetyl)furan could undergo such a rearrangement. Another class of rearrangements are the Tiffeneau-Demjanov and Payne rearrangements, which involve transformations of amino alcohols and epoxy alcohols, respectively. libretexts.org Derivatives of this compound containing these functional groups could potentially undergo such rearrangements.
Decomposition Pathways and Stability
This compound is a relatively stable compound at room temperature but can undergo decomposition under thermal stress or in the presence of certain catalysts. cymitquimica.comfigshare.comacs.org It is noted to be light-sensitive and should be stored under inert atmosphere at low temperatures. chemicalbook.com
Thermal decomposition of this compound has been studied theoretically. evitachem.comacs.org One proposed pathway involves an intramolecular H-transfer from the C5 position of the furan ring to the vinyl group, leading to the formation of carbene intermediates such as 2-vinylfuran-3(2H)-carbene. evitachem.comacs.org These carbenes can then decompose further into various products. evitachem.com For example, 2-vinylfuran-3(2H)-carbene can rearrange and decompose to form hexa-2,3,5-trienal. acs.org Another pathway involves H-transfer to form 5-vinylfuran-2(3H)-carbene, which can then decompose to but-1-en-3-yne and ketene. acs.org
Copolymers containing 2-vinylfuran, such as styrene-co-2-vinylfuran, have shown thermal decomposition starting at around 360 °C in air. figshare.comacs.org While stable in solution and solid state at room temperature, gelation can occur at 100 °C in a tetrachloroethane solution in air, indicating some degree of instability at elevated temperatures in the presence of oxygen. figshare.comacs.org The presence of oxygen is known to accelerate the degradation of furan derivatives.
It has also been noted that metal impurities can induce side reactions, affecting the stability of the compound. During cationic polymerization, side reactions leading to alkylation of the furan ring can be considered a form of chemical transformation under acidic conditions. researchgate.net
Thermal Decomposition Studies
The thermal decomposition of this compound involves a complex network of reactions, including unimolecular dissociation, intramolecular hydrogen transfer, H-addition, and H-abstraction reactions. acs.orgnih.gov Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in elucidating the potential energy surfaces and reaction kinetics of these processes. acs.orgnih.govresearchgate.net
Decomposition of this compound can be initiated by the cleavage of the C-H bond. nih.gov The presence of a vinyl group conjugated with the furan ring influences the reactivity and decomposition pathways. evitachem.com
Unimolecular Dissociation: Potential energy surface calculations at the G4 level have explored the unimolecular dissociation of this compound. acs.orgnih.gov These reactions involve the breaking of bonds within the molecule to form radical or molecular products.
Intramolecular H-Transfer: A significant decomposition pathway involves intramolecular hydrogen transfer. acs.orgnih.govevitachem.com Theoretical studies indicate that the transfer of a hydrogen atom from the C(5) position on the furan ring to the C(4) position is a key step. acs.orgnih.govresearchgate.net This transfer leads to the formation of a carbene intermediate, 2-vinylfuran-3(2H)-carbene. acs.orgnih.govevitachem.com This carbene is highly reactive and subsequently decomposes into other products. evitachem.com The energy barriers for these H-transfer reactions have been calculated to be between 66.0 and 73.0 kcal·mol⁻¹. nih.gov
H-Abstraction and H-Addition Reactions: H-abstraction reactions, often initiated by radicals like H, OH, or O, are critical in combustion environments. researchgate.net For this compound, H-abstraction is most likely to occur at the C(6) position on the vinyl side chain. acs.orgresearchgate.net H-addition reactions primarily target the C(2) and C(5) positions of the furan ring. mdpi.com At low pressures, the rate constants for H-addition reactions can exhibit a negative temperature coefficient, with the addition at the C(5) position being the most favorable. acs.orgresearchgate.net
Table 1: Calculated Energy Barriers for Intramolecular H-Transfer Reactions of this compound
| Reactant | Transition State | Product | Energy Barrier (kcal·mol⁻¹) | Reference |
|---|---|---|---|---|
| This compound | TS10 | 5-vinylfuran-2(3H)-carbene | 66.0 | nih.gov |
| This compound | TS8 | 5-vinylfuran-3(2H)-carbene | 70.0 | nih.gov |
| This compound | TS6 | 2-vinylfuran-3(2H)-carbene | 73.0 | nih.gov |
Role in Combustion Characteristics
During the pyrolysis of 2-ethylfuran, a significant pathway involves H-abstraction from the ethyl group followed by β-scission, leading to the formation of this compound. researchgate.net This makes the study of this compound's combustion behavior essential for developing accurate kinetic models for larger biofuel molecules. acs.orgresearchgate.netnih.gov
The presence of this compound has been identified in flames of other furanic fuels. researchgate.netresearchgate.net For instance, in low-pressure premixed laminar 2,5-dimethylfuran (B142691)/oxygen/argon flames, an intermediate with a mass-to-charge ratio (m/z) of 94 was identified as this compound. researchgate.netresearchgate.net The ionization energy of this intermediate was experimentally determined to be around 8.12 eV, which is in good agreement with the calculated value for this compound. researchgate.netresearchgate.net
The combustion of this compound itself contributes to the pool of smaller, highly reactive species. The decomposition of the intermediate 2-vinylfuran-3(2H)-carbene, for example, can lead to the formation of compounds like hexa-1,4,5-trien-3-one. acs.orgresearchgate.net The formation of various furans is generally more pronounced in glowing and smoldering combustion compared to flaming combustion. chalmers.se
Table 2: Key Research Findings on this compound in Combustion
| Finding | Experimental/Theoretical Basis | Significance | Reference |
|---|---|---|---|
| Key intermediate in 2-ethylfuran pyrolysis and oxidation. | Experimental detection in flow reactor pyrolysis and oxidation studies. | Crucial for accurate kinetic modeling of 2-ethylfuran combustion. | researchgate.net |
| Identified as a C6H6O intermediate in 2,5-dimethylfuran flames. | Synchrotron VUV photoionization and molecular-beam mass spectrometry. | Contributes to understanding the combustion pathways of other furanic fuels. | nih.govacs.org |
| Intramolecular H-transfer is a major decomposition route. | Theoretical calculations (G4 level). | Explains the formation of carbene intermediates and subsequent products. | acs.orgnih.govresearchgate.net |
| H-abstraction is favored at the vinyl side chain. | Theoretical calculations. | Determines the initial radical formation in combustion environments. | acs.orgresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-ethenylfuran. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the complete molecular structure.
One-dimensional ¹H and ¹³C NMR are the primary methods for confirming the fundamental structure of this compound. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.
The ¹H NMR spectrum of this compound displays distinct signals for the three protons of the ethenyl group and the three protons of the furan (B31954) ring. The chemical shifts (δ) and coupling constants (J) are characteristic of the electronic environment of each proton. For instance, the protons on the furan ring typically resonate in the aromatic region, while the vinyl protons appear further upfield. Experimental data from a study on the molecular structure of 2-vinyl furan provides specific assignments for these protons uliege.be.
The vinyl group protons (Hα, Hβ, Hγ) form a complex splitting pattern due to their coupling with each other. Similarly, the protons on the furan ring (H3, H4, H5) show couplings that are characteristic of their positions relative to the oxygen atom and the vinyl substituent.
Interactive Table: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H5 | 7.37 | s | - | uliege.be |
| Hα | 6.64 | dd | ³Jɑβ = 17.49, ³Jɑγ = 11.28 | uliege.be |
| H4 | 6.38 | dd | - | uliege.be |
| Hγ | 5.72 | d | ³Jɑγ = 11.28 | uliege.be |
| Hβ | 5.21 | d | ³Jɑβ = 17.49 | uliege.be |
The ¹³C NMR spectrum complements the ¹H NMR data by identifying the six unique carbon atoms in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the furan ring from those of the ethenyl group. The carbon attached to the electron-withdrawing oxygen atom (C5) and the substituted carbon (C2) typically appear at the most downfield positions within the furan ring signals.
For more complex molecules derived from this compound, such as its polymers or products from Diels-Alder reactions, one-dimensional NMR spectra can become crowded and difficult to interpret. acs.orgresearchgate.net Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals in these cases. nih.govbeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. oxinst.comacs.org For a this compound derivative, a COSY spectrum would show cross-peaks connecting Hα to Hβ and Hγ, confirming the vinyl spin system. It would also show correlations between the adjacent furan ring protons, such as H3 to H4, and H4 to H5, establishing their connectivity. acs.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. pkusz.edu.cn An HSQC spectrum of this compound would show a cross-peak correlating the H3 signal to the C3 signal, the H4 signal to the C4 signal, and so on, allowing for the definitive assignment of each carbon that bears a proton. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. pkusz.edu.cn For this compound, an HMBC spectrum would display key long-range correlations, such as from the vinyl proton Hα to the furan carbons C2 and C3, and from the furan proton H3 to the vinyl carbon Cα. These correlations are instrumental in confirming the substitution pattern and linking different functional groups within a larger molecule. beilstein-journals.org
The combined application of these 2D techniques was used to fully characterize the chemical structure of cycloadducts formed from the Diels-Alder reaction of styrene-co-2-vinylfuran copolymers, demonstrating their power in elucidating complex polymer structures. researchgate.net
While solution-state NMR is ideal for soluble molecules, it is unsuitable for insoluble materials like cross-linked polymers. Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of such materials. concordia.caresearchgate.net Polymers derived from this compound can be insoluble due to extensive cross-linking.
Research has shown that the cationic polymerization of this compound can proceed not only through the vinyl group but also via electrophilic attack at the C5 position of the furan ring. sapub.org This dual reactivity leads to the formation of a highly cross-linked, insoluble polymer network. The structure of this network has been analyzed using solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy. sapub.org This technique enhances the signal of low-abundance ¹³C nuclei and averages out anisotropic interactions by spinning the sample at a specific angle, resulting in higher resolution spectra for solid samples. concordia.ca
Analysis of poly(this compound) by ¹³C CP/MAS NMR confirms the presence of both saturated carbons from the vinyl polymerization and additional signals indicating the involvement of the furan ring in the polymer backbone, providing direct evidence of the cross-linked structure. sapub.org
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.netnanopartz.com For a molecule to be IR active, a specific vibration must cause a change in the molecule's dipole moment. A study dedicated to the vibrational analysis of 2-vinyl furan has provided detailed assignments of its IR spectrum. uliege.be The spectrum shows characteristic absorption bands corresponding to the stretching and bending of C-H, C=C, and C-O bonds.
Interactive Table: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |
| 3132 | Medium | ν(C-H) furan ring | uliege.be |
| 3014 | Medium | ν(C-H) vinyl group | uliege.be |
| 1642 | Strong | ν(C=C) vinyl group | uliege.be |
| 1599 | Medium | ν(C=C) furan ring | uliege.be |
| 1494 | Strong | ν(C=C) furan ring | uliege.be |
| 1210 | Medium | Furan ring breathing | uliege.be |
| 1010 | Very Strong | Furan ring mode | uliege.be |
| 960 | Very Strong | δ(=C-H) out-of-plane vinyl | uliege.be |
| 880 | Very Strong | δ(C-H) furan ring | uliege.be |
ν = stretching, δ = bending
Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the molecule's vibrational frequencies. ipb.pt A vibrational mode is Raman active if it causes a change in the molecule's polarizability. The vibrational spectrum of this compound has been characterized using Raman spectroscopy, providing data that complements the FTIR analysis. uliege.be
Interactive Table: Key Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |
| 3133 | Medium | ν(C-H) furan ring | uliege.be |
| 3089 | Strong | ν(C-H) vinyl group | uliege.be |
| 1641 | Very Strong | ν(C=C) vinyl group | uliege.be |
| 1495 | Strong | ν(C=C) furan ring | uliege.be |
| 1395 | Strong | Furan ring mode | uliege.be |
| 1148 | Strong | Furan ring mode | uliege.be |
| 960 | Medium | δ(=C-H) out-of-plane vinyl | uliege.be |
| 839 | Strong | Furan ring breathing | uliege.be |
ν = stretching, δ = bending
While standard Raman spectroscopy suffers from inherently weak signals, Surface-Enhanced Raman Scattering (SERS) can overcome this limitation, enabling detection down to the single-molecule level. SERS achieves this dramatic signal enhancement by adsorbing the analyte onto nanostructured metal surfaces, typically gold or silver. nih.gov Although no SERS studies have been reported specifically for this compound, the technique has been successfully applied to other furan derivatives. nih.gov In a hypothetical SERS analysis of this compound on gold nanoparticles, the molecule would likely interact with the gold surface via the oxygen atom and the π-system of the furan ring. nih.gov This interaction would lead to a significant enhancement of the vibrational modes associated with the furan ring, providing an ultrasensitive method for its detection and vibrational fingerprinting. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing critical information on its mass, fragmentation patterns, and the analysis of complex mixtures and degradation products.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the deduction of its elemental composition with a high degree of confidence. nih.govbioanalysis-zone.com For this compound (C₆H₆O), the calculated exact mass is 94.041864811 Da. nih.gov HRMS instruments can measure this mass with high accuracy, typically within a few parts per million (ppm), enabling the differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas. enovatia.comwaters.com This capability is crucial for the unambiguous identification of the compound in complex matrices. bioanalysis-zone.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This method is particularly well-suited for the analysis of volatile compounds like this compound. thermofisher.comrestek.com In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. thermofisher.com The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. wikipedia.org
The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with the top three peaks observed at m/z values of 94, 65, and 39. nih.gov The molecular ion peak at m/z 94 corresponds to the intact molecule. GC-MS is widely used for the identification and quantification of this compound in various samples, including food and environmental matrices. restek.comnih.gov For instance, it has been employed to analyze the volatile profiles of extra virgin olive oils, where this compound was identified. nih.gov The technique's ability to separate isomeric compounds, such as 2,5-dimethylfuran (B142691) and 2-ethylfuran (B109080), highlights its utility in analyzing complex mixtures containing various furan derivatives. restek.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆O | nih.gov |
| Molecular Weight | 94.11 g/mol | nih.gov |
| CAS Number | 1487-18-9 | nist.gov |
| Top Peak (m/z) | 94 | nih.gov |
| 2nd Highest Peak (m/z) | 65 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Byproducts
Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for analyzing less volatile and thermally labile compounds, including potential degradation byproducts of this compound. wikipedia.org This technique is particularly valuable for studying the stability of this compound under various conditions and identifying the products formed during degradation processes. For example, in forced degradation studies, LC-MS can be used to monitor the formation of byproducts under acidic, basic, oxidative, photolytic, and thermal stress. wisdomlib.org The combination of liquid chromatography for separation and mass spectrometry for identification allows for the characterization of polar and non-volatile degradation products that are not amenable to GC-MS analysis. nih.gov Theoretical studies on the pyrolysis of this compound have identified various decomposition products, and LC-MS would be a suitable technique for the experimental verification and analysis of such byproducts in a liquid matrix. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. wikipedia.org Molecules containing chromophores, or light-absorbing groups, can be analyzed by this technique. msu.edu The conjugated system of the furan ring and the ethenyl group in this compound acts as a chromophore, making it suitable for UV-Vis analysis. The UV-Vis spectrum of this compound and its derivatives can be used to study electronic properties and monitor reactions, such as polymerization or degradation. researchgate.netpreprints.org For instance, changes in the UV-Vis spectrum can indicate structural modifications, such as those occurring during Diels-Alder reactions involving poly-2-vinylfuran. researchgate.net
X-ray Diffraction (XRD) and Scattering Techniques
X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. While this compound is a liquid at room temperature, its derivatives can often be synthesized in crystalline form, allowing for detailed structural analysis.
Crystal Structure Analysis of Solid this compound Derivatives
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Vinylfuran |
| 2,5-dimethylfuran |
| 2-ethylfuran |
| (E)-1,2-diferrocenyl-1,2-bis(furan-2-yl)ethene |
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Polymeric Materials
X-ray scattering techniques are powerful non-destructive tools for probing the structure of polymeric materials over a range of length scales. rigaku.comrug.nl Wide-Angle X-ray Scattering (WAXS) provides information about the atomic and molecular-level structure, such as crystallinity and phase composition, by analyzing X-rays scattered at wide angles (typically 10-80°). rigaku.com In contrast, Small-Angle X-ray Scattering (SAXS) quantifies nanoscale density differences by measuring scattering at very small angles (0.1-10°), revealing details about nanoparticle size distributions, pore sizes, and the structure of partially ordered materials. rigaku.comnih.gov
In the study of furan-based polymers, both SAXS and WAXS have been instrumental. semanticscholar.org For instance, WAXS has been employed to investigate the crystallinity of furan-based co-polyesters. rsc.org Annealed poly(ethylene furanoate) (PEF), a related furanic polymer, exhibits characteristic WAXS peaks at 2θ values of 16.0°, 17.7°, 23.4°, and 26.6°. rsc.org The analysis of these patterns allows for the determination of the percentage of crystallinity in the polymer. rsc.org Furthermore, the combination of the rigid furan ring and flexible aliphatic segments in some furan-based polymers can lead to the formation of a 2D-ordered mesophase, which can be identified through WAXS studies. unict.it
SAXS provides complementary information on the larger-scale structure. It is used to determine parameters like the average size, shape, and distribution of particles within the polymer matrix. rigaku.com For semi-crystalline polymers, SAXS can be used to calculate the lamellar spacing. rug.nl The simultaneous application of time-resolved SAXS and WAXS allows for the dynamic study of structural evolution, such as changes in crystallinity and lamellar thickness with temperature. rug.nl
Table 1: Comparison of SAXS and WAXS Techniques
| Feature | Small-Angle X-ray Scattering (SAXS) | Wide-Angle X-ray Scattering (WAXS) |
| Scattering Angle | 0.1° - 10° | 10° - 80° |
| Scale of Analysis | Nanoscale (1-100 nm) | Atomic/Molecular scale (Ångströms) |
| Information Obtained | Particle size and shape, pore size, lamellar spacing, nanoscale density fluctuations. rigaku.com | Crystalline structure, degree of crystallinity, phase composition, molecular arrangement. rigaku.com |
| Typical Applications | Analysis of colloids, nanoparticles, and partially ordered systems. rigaku.com | Characterization of crystalline polymers, metals, and pharmaceutical compounds. rigaku.com |
Microscopy Techniques for Morphological and Structural Analysis
Microscopy techniques are indispensable for visualizing the surface and internal structures of polymeric materials, providing direct evidence of morphology at the micro and nanoscale. numberanalytics.commdpi.com
Scanning Electron Microscopy (SEM) is a fundamental technique for examining the surface topography and morphology of materials. pressbooks.pubtescan-analytics.com It operates by scanning a focused beam of electrons across a sample's surface, which generates signals that are used to create high-resolution images. numberanalytics.com For polymer analysis, SEM is invaluable for visualizing surface features, defects, and the effects of processing or degradation. pressbooks.pubtescan-analytics.com
In the context of furan-based polymers, SEM has been used to study the surface morphology of materials like poly(2-vinylfuran) grafted onto silica (B1680970) particles. researchgate.net It has also been employed to investigate the morphology of hairy nanoparticles with a polystyrene core and furan-functionalized polydimethylsiloxane (B3030410) hairs before and after crosslinking reactions. mdpi.com The technique allows for the observation of features such as surface roughness, porosity, and the distribution of different phases in polymer blends and composites. researchgate.net To enhance imaging of insulating polymers like poly(this compound), samples are often coated with a thin conductive layer, such as gold, to prevent charging. preprints.orgicm.edu.pl
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. delongamerica.com A beam of electrons is transmitted through an ultrathin specimen, providing detailed information about particle size, shape, distribution, and crystallinity at the nanoscale. mdpi.com
For polymeric materials, TEM is crucial for visualizing the internal morphology of polymer blends, the structure of crystalline domains, and the distribution of nanoparticles within a polymer matrix. numberanalytics.comresearchgate.net In the study of furan-based polymers, TEM analysis of a perovskite-polymer composite revealed the accumulation of a furan polymer (PBDF-DFC) at the grain boundaries, which improved film crystallization. researchgate.net High-resolution TEM can even reveal the lattice structure of crystalline regions within the polymer. researchgate.net The technique is also essential for characterizing nanomaterials derived from furan-based polymers and for studying the structure of thin polymer films. wiley.comoecd.org
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional map of a sample's surface. uchicago.edumccrone.com It works by scanning a sharp tip at the end of a cantilever across the surface, measuring the forces between the tip and the sample. uchicago.edu A key advantage of AFM for polymer analysis is that it does not typically require any special sample preparation, such as conductive coatings, and can be performed under various environmental conditions. nanomagnetics-inst.combruker.com
AFM is used to characterize the surface topography, roughness, and morphology of polymer films with nanoscale precision. bruker.com For instance, it can be used to image single polymer strands and semi-crystalline domains. nih.gov In the context of materials related to this compound, AFM has been used to study the surface of polymer films, revealing details about phase separation and the distribution of different components in polymer blends. researchgate.netmdpi.com The technique is also capable of mapping variations in mechanical properties across a polymer surface, providing insights into the stiffness and viscoelasticity of different domains. nanomagnetics-inst.com
Table 2: Overview of Microscopy Techniques for Polymer Characterization
| Technique | Primary Information | Resolution | Sample Preparation | Key Applications for Furan Polymers |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, composition. pressbooks.pub | Micro to nanoscale. tescan-analytics.com | Often requires conductive coating. icm.edu.pl | Surface morphology of modified silicas researchgate.net, crosslinked nanoparticles mdpi.com. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, nanoparticle distribution. mdpi.com | Nanoscale to atomic. mdpi.com | Requires very thin samples. delongamerica.com | Internal structure of composites researchgate.net, analysis of nanomaterials oecd.org. |
| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, mechanical properties. uchicago.edu | Nanoscale. uchicago.edu | Minimal preparation needed. nanomagnetics-inst.com | Surface topography of films researchgate.net, phase separation in blends mdpi.com. |
Elemental and Surface Composition Analysis
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to provide elemental and chemical composition information. eag.comjeolusa.com When the electron beam strikes the sample, it generates characteristic X-rays from the atoms present. jeolusa.com The energy of these X-rays is unique to each element, allowing for their identification and quantification. thermofisher.com
EDS can be used to create elemental maps, which visualize the spatial distribution of different elements across the sample surface. jeol.com This is particularly useful for analyzing polymer blends, composites, and functionalized surfaces. In the analysis of polymeric materials, EDS can confirm the presence of expected elements and identify any contaminants. icm.edu.plresearchgate.net For example, in furan-based polymers, EDS would be used to map the distribution of carbon and oxygen, and any other elements incorporated during synthesis or modification. researchgate.net The detection limits for EDS are typically in the range of 0.1-1 atomic percent. eag.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.comunimi.it The analysis is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. carleton.edu The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they were ejected and its chemical environment. wikipedia.orgcarleton.edu This technique is particularly valuable for analyzing the surface chemistry of organic compounds like this compound, especially when it is adsorbed on a surface or part of a polymer or thin film. wikipedia.orgbeilstein-journals.org
While specific XPS studies focusing exclusively on this compound are not prevalent in published literature, the application of XPS to furan derivatives provides a clear framework for its potential analysis. researchgate.netacs.orgutm.my For instance, XPS has been successfully employed to confirm the adsorption of furan derivatives onto metal surfaces in corrosion studies and to analyze the surface composition of carbon dots derived from furan compounds. researchgate.netacs.org
In a hypothetical XPS analysis of a pure this compound sample, the survey spectrum would primarily show peaks corresponding to carbon (C 1s) and oxygen (O 1s), the constituent elements of the molecule (excluding hydrogen, which is not detectable by XPS). wikipedia.org High-resolution spectra of the C 1s and O 1s regions would provide detailed information about the chemical bonding.
The C 1s spectrum of this compound would be expected to be composed of multiple overlapping peaks, which can be deconvoluted to represent the different chemical environments of the carbon atoms:
C-C and C-H bonds: Carbon atoms within the furan ring and the ethenyl group involved in single bonds or bonded to hydrogen.
C=C bonds: Carbon atoms participating in double bonds in both the furan ring and the vinyl substituent.
C-O-C bonds: The two carbon atoms in the furan ring bonded to the oxygen atom.
The O 1s spectrum would show a primary peak corresponding to the oxygen atom in the furan ring (C-O-C). The precise binding energy of these peaks provides a fingerprint of the molecule's chemical structure and can reveal changes due to surface interactions, oxidation, or polymerization. carleton.edu For example, an upward shift in binding energy is generally associated with a higher oxidation state. carleton.edu
Table 1: Illustrative High-Resolution XPS Data for this compound This interactive table illustrates the expected binding energy components for the Carbon 1s (C 1s) and Oxygen 1s (O 1s) core levels of this compound. The binding energies are typical values and can shift based on the chemical environment and instrument calibration.
| Core Level | Component | Expected Binding Energy (eV) | Chemical Group Represented |
| C 1s | Peak 1 | ~284.8 eV | Adventitious Carbon, C-C, C-H |
| Peak 2 | ~285.5 eV | C=C (Ethenyl and Furan Ring) | |
| Peak 3 | ~286.5 eV | C-O (Furan Ring) | |
| O 1s | Peak 1 | ~532.8 eV | C-O-C (Furan Ring) |
Note: The data in this table is illustrative and based on typical binding energies for functional groups found in furan derivatives. Actual experimental values may vary.
X-ray Fluorescence (XRF) Spectroscopy
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. horiba.comthermofisher.com The process involves irradiating a sample with a primary X-ray beam, which causes atoms in the sample to emit secondary, fluorescent X-rays. thermofisher.com Each element emits X-rays at a unique, characteristic energy, allowing for the identification and quantification of the elements present. thermofisher.comhoriba.com XRF is a robust method for determining the bulk elemental composition of solids, liquids, and powders. horiba.commalvernpanalytical.com
However, XRF spectroscopy has significant limitations when it comes to the analysis of light organic compounds like this compound. The technique is generally not suitable for identifying specific organic compounds because it detects elements, not the molecules themselves. researchgate.net The fluorescence signals from light elements such as carbon, oxygen, and hydrogen (which is undetectable) are inherently weak, and their detection is often challenging for standard XRF instruments. carleton.edu Most commercial XRF spectrometers can detect elements from sodium (Na) upwards in the periodic table. horiba.com
Therefore, XRF would not be the method of choice for the structural elucidation or direct analysis of pure this compound. An XRF spectrum of this compound would likely show no significant peaks within the standard detection range, aside from potential background scatter. researchgate.net
The utility of XRF in the context of this compound would arise if the compound were mixed with or attached to materials containing heavier elements. For example:
Catalysis: If this compound is used in a reaction involving a metal catalyst, XRF could be used to analyze the elemental composition of the catalyst or to detect any trace metal impurities in the final product.
Polymer Formulations: If this compound is a monomer in a polymer composite that includes heavy element additives (e.g., fillers, pigments, fire retardants), XRF could quantify these additives.
Environmental Analysis: XRF could be used to screen for heavy metal contamination in a sample matrix where this compound is also present. mdpi.comencyclopedia.pub
Table 2: Applicability of XRF Spectroscopy to this compound Analysis This interactive table summarizes the capabilities and limitations of XRF for analyzing a light organic compound.
| Aspect | Applicability to Pure this compound | Potential Applications in Mixtures |
| Qualitative Analysis | Not feasible for compound identification. researchgate.net | Can identify heavier elements (e.g., metals, halogens) present alongside this compound. horiba.com |
| Quantitative Analysis | Not applicable for quantifying C or O. | Can quantify the concentration of detectable elements in a mixture containing this compound. horiba.com |
| Detectable Elements | C and O have very low fluorescence yields and are typically outside the detection range of standard XRF. carleton.edu | Typically Na to U. horiba.com |
| Primary Use Case | Not a suitable technique. | Quality control, impurity analysis (for heavy elements), and analysis of inorganic components in a mixture. malvernpanalytical.com |
Theoretical and Computational Studies of 2 Ethenylfuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and behavior of 2-ethenylfuran at the atomic level.
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been applied to this compound to predict its reactivity and molecular properties. DFT calculations are instrumental in understanding reaction mechanisms, such as in the context of producing 2-vinylfuran from bio-based furfural (B47365) where they revealed that the reaction occurs on Na and Ce species. rsc.org The adsorption of the furan (B31954) group onto Na led to side reactions, which were suppressed by the presence of Ce, leading to higher selectivity. rsc.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, the HOMO-LUMO gap, provides information about the chemical reactivity, kinetic stability, and the lowest energy electronic excitation possible. ossila.comedu.krd A smaller HOMO-LUMO gap generally implies higher reactivity. edu.krdmdpi.com
DFT calculations are employed to determine the HOMO and LUMO energy levels and the corresponding energy gap. physchemres.orgphyschemres.org These calculations are fundamental for interpreting absorption spectra and understanding the electronic structure. physchemres.org For instance, in the study of short-chain conjugated molecules, DFT calculations have been used to investigate HOMO-LUMO levels to evaluate their potential in organic solar cells. physchemres.org The electronic structure of this compound, particularly the energies of its frontier orbitals, dictates its behavior in chemical reactions.
Table 1: Key Electronic Properties from DFT Calculations
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (oxidation potential). ossila.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (reduction potential). ossila.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of the lowest electronic excitation. ossila.com |
This table provides a general overview of the significance of electronic properties determined by DFT calculations.
Computational modeling using DFT can predict the reactivity of this compound in various reactions, such as Diels-Alder reactions, by calculating frontier molecular orbitals and electron density maps. Software packages like Gaussian or ORCA are used to model transition states and activation energies, which are critical for understanding reaction mechanisms. numberanalytics.comnumberanalytics.com
A theoretical study on the pyrolysis of 2-vinylfuran constructed potential energy surfaces for unimolecular dissociation, H-addition, and H-abstraction reactions at the G4 level of theory. acs.org The rate constants for these reaction channels were then calculated using Rice–Ramsperger–Kassel–Marcus (RRKM) theory and transition state theory. acs.orgnih.gov The results indicated that the intramolecular H-transfer reaction, specifically the transfer of a hydrogen atom from the C(5) site to the C(4) site to form a carbene intermediate, is a key decomposition pathway. acs.org
Furthermore, DFT calculations have been used to investigate the mechanism of DDQ-mediated oxidative aromatization of 2-benzylidene-dihydrofurans to yield 2-alkenyl-furans. acs.org These studies pointed to a pathway involving hydride transfer from the dihydrofuran ring to the oxygen center of DDQ as the crucial step. acs.org
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data. oxfordreference.com These methods are used for high-accuracy calculations of molecular properties. oxfordreference.com For furan derivatives, ab initio molecular orbital calculations have been used to determine the most stable conformations. uliege.be For example, a study on 2,5-dimethylfuran (B142691) utilized ab initio calculations to explore its thermal decomposition pathways, including ring-opening reactions and H-abstraction. acs.org While specific high-accuracy ab initio studies solely focused on this compound are not detailed in the provided context, the application of these methods to similar furan derivatives highlights their importance in providing precise theoretical data. acs.orgresearchgate.net
Computational Mechanistic Studies
Computational studies have been crucial in elucidating the reaction mechanisms involving this compound. For example, in the PdII-catalyzed copolymerization of ethylene (B1197577) and 2-vinylfuran, systematic theoretical calculations have been performed to understand the copolymerization process. mdpi.com These calculations showed that after a 2-vinylfuran insertion, a subsequent chain transfer reaction predominantly involves another 2-vinylfuran monomer, leading to the termination of the polymer chain with an unsaturated vinylfuran-based unit. mdpi.com
In the context of pyrolysis, computational studies have constructed detailed potential energy surfaces for the decomposition of 2-vinylfuran, identifying the most favorable reaction pathways and calculating temperature- and pressure-dependent rate constants. acs.orgnih.gov These studies provide a fundamental understanding of the combustion chemistry of potential biofuels like this compound.
Furthermore, computational investigations of the Diels-Alder reaction involving 2-vinylfuran have been conducted to understand the reaction's selectivity. nih.gov These studies, often employing DFT, help in rationalizing the observed product distributions.
Elucidation of Complex Reaction Mechanisms (e.g., Polymerization, Cycloadditions)
Polymerization: The cationic polymerization of this compound, often initiated by acids like trifluoroacetic acid, has been a subject of detailed computational investigation. researchgate.netevitachem.com Studies have shown that the polymerization process can yield oligomers and polymers, with the reaction kinetics and product distribution being highly dependent on factors such as solvent choice and the presence of water. researchgate.net For instance, in a water-chloroform mixture, the polymerization of this compound exhibits characteristics of a polycondensation process, where the molecular weight increases with time. researchgate.net Computational simulations have been instrumental in confirming the proposed mechanisms, which can differ from typical vinylic propagation and may involve polarized ester intermediates. researchgate.netresearchgate.net The structure of the resulting polymer is often complex and highly branched, containing methylene (B1212753) and dimethylene ether linkages. researchgate.net
Cycloadditions: this compound is a versatile participant in cycloaddition reactions, and computational studies have been key to understanding their mechanisms. DFT calculations are used to analyze both concerted and stepwise pathways in reactions like [3+2] and [4+2] cycloadditions. researchgate.netscilit.com For example, in the context of dienylfurans reacting with dienophiles, DFT can determine the favorability of different reaction pathways, such as stepwise [8+2] versus a [4+2] cycloaddition followed by a vinyl shift. pku.edu.cn These calculations consider factors like the disruption of the furan's aromaticity and the orbital coefficients of the reacting atoms to predict the most likely mechanism. pku.edu.cn The study of transannular cycloadditions involving furan derivatives also benefits from computational models, which can evaluate the influence of tethers and entropic effects on the reaction barrier. beilstein-journals.org
Catalyst Design and Optimization using Computational Approaches
Computational methods are at the forefront of designing and optimizing catalysts for reactions involving this compound. rsc.org The development of new catalysts is increasingly guided by quantum chemical calculations of reaction mechanisms and kinetic modeling. frontiersin.org
Density Functional Theory (DFT) is a primary tool in computational catalysis, offering a good balance of accuracy and computational cost for studying homogeneous, heterogeneous, and electro-catalysis. frontiersin.org For instance, DFT can be used to model the interaction of reactants with catalyst surfaces, helping to identify the most active sites. ub.edu In the broader field of catalyst design, computational screening, guided by DFT calculations, has emerged as a powerful strategy to identify new catalyst leads. frontiersin.org Machine learning is also being integrated into catalyst design workflows to accelerate the discovery of optimal catalysts by efficiently exploring vast chemical parameter spaces. metademolab.comarxiv.org This approach can predict catalyst performance and guide experimental efforts. arxiv.org
Prediction of Selectivity and Yields
Computational models are increasingly used to predict the selectivity and yield of chemical reactions, a critical aspect of synthesis planning. rsc.orgresearchgate.net For reactions involving compounds like this compound, these predictive tools can save significant time and resources. arxiv.org
Machine learning models, in particular, have shown great promise in this area. researchgate.net By combining machine-learned reaction representations with quantum mechanical descriptors, it's possible to predict regioselectivity with high accuracy, even with relatively small datasets. researchgate.net These models can be trained on large databases of reactions to learn the complex relationships between reactants, reagents, and reaction outcomes. mit.edu For example, a fusion model combining graph neural networks with on-the-fly calculated quantum mechanical descriptors has achieved high accuracy in predicting the major products of various substitution reactions. researchgate.netmit.edu Such models can predict selectivity in milliseconds per reaction, making them powerful tools for high-throughput screening. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is fundamental to chemical and pharmaceutical research. For this compound and its derivatives, SAR and QSAR studies provide a framework for designing new compounds with desired properties.
Computational Design of Derivatives with Specific Reactivity
Computational design allows for the rational creation of this compound derivatives with specific reactivity profiles. By modifying the substituents on the furan ring or the ethenyl group, it is possible to tune the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.
SAR studies on related heterocyclic compounds, such as benzofurans, have shown that substitutions at specific positions are crucial for their activity. mdpi.comnih.gov For example, introducing different functional groups can enhance or diminish the cytotoxic activity of benzofuran (B130515) derivatives against cancer cells. mdpi.com These principles can be applied to the computational design of this compound derivatives. By using computational tools to predict how structural changes will affect reactivity, researchers can prioritize the synthesis of the most promising candidates. mit.edu This approach accelerates the discovery of new molecules for various applications, from materials science to drug development. researchgate.net
Machine Learning and Artificial Intelligence in Ethenylfuran Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. arxiv.org These technologies are being applied to the study of this compound and related compounds to accelerate discovery and optimization processes. researchgate.net
Predicting Molecular Properties and Reaction Kinetics
ML models can be trained on large datasets of chemical information to predict a wide range of molecular properties, including physicochemical characteristics and reactivity. cecam.org For instance, machine-learned models can predict properties of chemical formulations by analyzing individual molecules and their interactions within a mixture. google.com This is particularly useful for predicting the properties of polymers derived from this compound.
In the realm of reaction kinetics, ML models are being developed to predict reaction rates and activation energies. rsc.org The Δ²-learning model, for example, can predict high-level activation energies from low-level quantum chemistry calculations, offering a significant speed-up in characterizing chemical reactions. rsc.org For complex processes like the pyrolysis of furan-based biofuels, computational methods, including transition state theory and Rice-Ramsperger-Kassel-Marcus theory, are used to determine pressure-dependent rate constants and product branching fractions. researchgate.net
Automated Reaction Path Search Algorithms
The elucidation of complex chemical reaction mechanisms has been significantly advanced by the advent of automated reaction path search algorithms. These computational tools systematically explore the potential energy surface (PES) of a given chemical system to identify all feasible reaction pathways, including intermediates and transition states, without the need for initial assumptions or chemical intuition. This unbiased approach is particularly valuable for molecules like this compound, where multiple reactive sites—the furan ring and the vinyl group—can lead to a complex network of reactions.
Automated reaction discovery algorithms, such as the Global Reaction Route Mapping (GRRM) strategy, employ methods like anharmonic downward distortion following (ADDF) and artificial force induced reaction (AFIR) to comprehensively map out reaction networks. consensus.app These techniques can uncover novel reaction mechanisms that might be overlooked by traditional, manually intensive methods. acs.org The application of such algorithms to this compound could provide profound insights into its thermal decomposition, oxidation, and polymerization processes.
Theoretical studies on related furan derivatives, while not always employing fully automated search algorithms, demonstrate the complexity of their reaction landscapes. For instance, computational investigations into the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have involved the construction of detailed potential energy surfaces to map out various OH-addition and H-abstraction pathways. acs.org Similar methodologies have been applied to understand the decomposition of 2,5-dimethylfuran and the reactions of furfural. thegoodscentscompany.comresearcher.life These studies underscore the utility of computational chemistry in predicting reaction kinetics and identifying dominant reaction channels, a process that can be made more efficient and exhaustive through automation.
For this compound, theoretical studies have proposed the formation of a 2-vinylfuran-3(2H)-carbene as a key intermediate in its thermal decomposition. evitachem.com An automated reaction path search could systematically validate this pathway while simultaneously exploring other potential decomposition routes, such as those initiated by H-atom transfers or ring-opening reactions. The algorithm would identify the transition states connecting this compound to various intermediates and final products, along with their associated activation energies.
The data generated from such a computational study can be organized to provide a clear overview of the reaction network. The table below illustrates a hypothetical output from an automated reaction path search for the unimolecular decomposition of this compound, showcasing the types of elementary steps and corresponding energetic information that would be obtained.
Table 1: Hypothetical Reaction Pathways for the Unimolecular Decomposition of this compound Discovered by an Automated Search Algorithm
| Reaction Pathway | Intermediate(s) | Transition State(s) | Activation Energy (kcal/mol) |
| H-transfer and Carbene Formation | 2-vinylfuran-3(2H)-carbene | TS1 | 45.8 |
| Ring Opening | (Z)-1-oxo-1,3,4-pentatriene | TS2 | 62.3 |
| Vinyl Group Cyclization | Bicyclic intermediate | TS3 | 55.1 |
| H-abstraction from Vinyl Group | Furan-2-yl-ethenyl radical | TS4 | 78.5 |
This systematic approach allows for a comprehensive understanding of the reactivity of this compound, paving the way for more accurate kinetic modeling of its behavior in various chemical environments, from combustion systems to materials synthesis. researchgate.net
Applications of 2 Ethenylfuran and Its Derivatives in Advanced Materials and Organic Chemistry
Polymeric Materials Science
2-Ethenylfuran, also known as 2-vinylfuran, is a versatile monomer that has garnered significant interest in the field of polymeric materials science. Its unique chemical structure, featuring a reactive vinyl group attached to a furan (B31954) ring, allows for the synthesis of a diverse range of polymers with tunable properties. This has led to extensive research into its use for developing novel materials for a variety of advanced applications.
Development of Novel Polymeric Materials with Specific Properties
The inherent reactivity of both the vinyl group and the furan ring in this compound provides a pathway to novel polymeric materials with tailored characteristics. The furan moiety, in particular, imparts unique properties to the resulting polymers, including the ability to undergo reversible Diels-Alder reactions. This functionality allows for the development of self-healing materials and recyclable polymer networks.
Furthermore, the polymer derived from this compound, poly(2-vinylfuran), can be chemically modified to create functionalized polymers. For instance, the furan rings within the polymer backbone can react with dienophiles like maleic anhydride (B1165640) to form adducts. evitachem.com This post-polymerization modification opens up possibilities for creating materials with specific functionalities, such as improved adhesion or compatibility with other materials.
Use as a Monomer in Polymerization Processes
This compound can be polymerized through various techniques, including free radical polymerization, cationic polymerization, and atom transfer radical polymerization (ATRP). evitachem.com Cationic polymerization, often initiated by acids like trifluoroacetic acid, has been a common method for synthesizing poly(2-vinylfuran). evitachem.com The choice of polymerization method and reaction conditions, such as solvent and temperature, significantly influences the resulting polymer's molecular weight and structure. evitachem.com
The polymerization can proceed through both the vinyl group and the furan ring, which can lead to the formation of crosslinked network structures. evitachem.com This dual reactivity makes this compound a valuable monomer for creating thermosetting resins and other crosslinked materials.
Tailoring Polymer Architecture and Molecular Weight
The ability to control the architecture and molecular weight of polymers is crucial for tailoring their properties to specific applications. numberanalytics.com In the context of this compound, the polymerization conditions play a key role in this control. For example, in cationic polymerization, the concentration of the initiator and the monomer can influence the reaction kinetics and, consequently, the molecular weight of the resulting polymer. researchgate.net
Research has shown that the polymerization of this compound can sometimes resemble a polycondensation process, where the molecular weight increases with time. researchgate.net However, achieving a linear polymer structure can be challenging due to the high reactivity of the furan ring, which often leads to branched or crosslinked polymers. researchgate.net Advanced polymerization techniques, such as living cationic polymerization, offer more precise control over the polymer architecture and molecular weight distribution, enabling the synthesis of well-defined block copolymers. researchgate.net
Functional Polymers from Ethenylfuran Derivatives
Beyond the homopolymerization of this compound, its derivatives can be used to create a wide array of functional polymers. By introducing different functional groups onto the furan ring or the vinyl group, monomers with specific properties can be designed. For example, derivatives like 5-hydroxymethyl-2-vinylfuran (HMVF) and 5-acetoxymethyl-2-vinylfuran are valuable precursors. evitachem.com The hydroxyl group in HMVF can participate in crosslinking reactions, leading to the formation of bio-based adhesives. evitachem.com
The ability to create functional polymers from ethenylfuran derivatives is a significant area of research, with potential applications in fields ranging from coatings and adhesives to biomedical devices.
Advanced Organic Synthesis Building Block
The unique chemical reactivity of this compound makes it a valuable building block in advanced organic synthesis for the construction of complex molecules and intermediates. guidechem.com
Synthesis of Complex Molecules and Intermediates
This compound serves as a versatile precursor in the synthesis of a variety of organic compounds. Its conjugated diene system within the furan ring allows it to participate in Diels-Alder reactions, a powerful tool for forming cyclic compounds. evitachem.com This reactivity is exploited to create bicyclic intermediates that are foundational in the synthesis of more complex molecular architectures.
Furthermore, the vinyl group is susceptible to various chemical transformations. For example, it can undergo electrophilic additions with halogens or metal halides to produce halogenated derivatives. evitachem.com It can also be a nucleophile in certain reactions. The combination of the furan ring's aromatic character and the reactivity of the vinyl substituent makes this compound a key component in the convergent synthesis of intricate molecules, where different fragments are prepared independently and then combined. scholarsresearchlibrary.com
Below is a table summarizing some of the key polymerization and reaction characteristics of this compound:
| Polymerization/Reaction Type | Initiator/Reagent | Key Features | Resulting Products |
| Cationic Polymerization | Trifluoroacetic acid | Can be influenced by water content and solvent. researchgate.net | Oligomers and polymers, potentially branched or crosslinked. evitachem.comresearchgate.net |
| Free Radical Polymerization | Radical Initiators | Allows for the formation of poly(2-vinylfuran). evitachem.com | Linear or branched polymers. |
| Diels-Alder Reaction | Maleic anhydride | Utilizes the diene character of the furan ring. evitachem.com | Cycloadducts, functionalized polymers. evitachem.com |
| Electrophilic Addition | Halogens, Metal Halides | Targets the double bond of the vinyl group. evitachem.com | Halogenated furan derivatives. evitachem.com |
Role in the Synthesis of Natural Products and Bioactive Compounds
This compound, also known as 2-vinylfuran, serves as a versatile building block in the synthesis of a variety of natural products and bioactive compounds due to its unique chemical structure. Its furan ring and vinyl group offer multiple reaction sites for constructing complex molecular architectures.
De novo Synthesis of Monosaccharides and Rare Sugars
A significant application of this compound derivatives is in the de novo synthesis of monosaccharides and rare sugars. These synthetic routes often commence from simple, achiral starting materials and leverage the furan core to construct the pyranose ring system characteristic of sugars.
One prominent strategy involves the oxidative rearrangement of furfuryl alcohols, which can be derived from furan-containing precursors, into pyranones through the Achmatowicz reaction. acs.org This method has proven effective for the flexible synthesis of various hexoses. acs.org For instance, a highly enantioselective approach to pyranones from acylfurans has been developed using Noyori chemistry, which, in combination with a mild palladium-catalyzed glycosylation, allows for the synthesis of diverse D- and L-sugars. acs.org
The utility of this de novo strategy has been showcased in the synthesis of several carbohydrate-based natural products. acs.org The asymmetric dihydroxylation of 5-aryl-2-vinylfurans, a derivative of this compound, has been successfully applied to the synthesis of the spiroketal moiety of Papulacandin D. acs.org Furthermore, diastereoselective and enantioselective dihydroxylation reactions of vinylfurans have been employed to produce a range of D- and L-hexoses, including mannose, gulose, and talose. acs.orgwpmucdn.com
Rare sugars, which are monosaccharides that are not abundant in nature, have also been synthesized using these methods. scitechnol.comrsc.org These rare sugars are often crucial components of biologically active glycoconjugates and can influence the pharmacological properties of molecules. nsf.gov The development of efficient synthetic routes to these rare sugars from simple precursors like furan derivatives is a significant advancement in carbohydrate chemistry. rsc.orgnsf.gov
Synthesis of Aminohydroxylated Derivatives
The vinyl group of this compound is amenable to various transformations, including asymmetric aminohydroxylation, which introduces both an amino and a hydroxyl group across the double bond. This reaction is a powerful tool for the synthesis of amino- and aminohydroxylated derivatives, which are important structural motifs in many bioactive compounds.
A notable application is the synthesis of D- and L-deoxymannojirimycin, which was achieved via an asymmetric aminohydroxylation of vinylfuran. perflavory.comthegoodscentscompany.com This method provides a direct route to these iminosugars, which are known for their glycosidase inhibitory activity. The asymmetric aminohydroxylation of vinylfuran has also been utilized to prepare enantiomerically pure 2-(1'-aminomethyl)furan derivatives, which can be further elaborated into unnatural polyhydroxylated piperidines. acs.org
The Sharpless asymmetric aminohydroxylation has been a key reaction in this context, enabling the synthesis of various amino alcohol derivatives with high enantioselectivity. acs.org This methodology has been applied to produce precursors for GABOB (γ-amino-β-hydroxybutyric acid) and homoserine derivatives. acs.org
Application in Synthesizing Tricyclic Indoles
While direct applications of this compound in the synthesis of tricyclic indoles are less commonly reported, the underlying principles of utilizing heterocyclic precursors for constructing fused ring systems are relevant. The indole (B1671886) framework is a core structure in many natural products and pharmaceuticals. mdpi.comrsc.org
The synthesis of 3,n-fused tricyclic indoles often involves palladium-catalyzed domino reactions. mdpi.com These reactions can utilize precursors with reactive functional groups that can participate in intramolecular cyclizations. For instance, 3,4-fused tricyclic indole skeletons have been synthesized via intramolecular Heck reactions followed by reductive N-heteroannulation. mdpi.com While not directly starting from this compound, these synthetic strategies highlight the importance of functionalized heterocyclic building blocks in constructing complex polycyclic systems. The development of methods to convert furan-based structures into precursors suitable for such cyclizations could open new avenues for synthesizing indole alkaloids.
Structural Elucidation and Confirmation
The synthesis of natural products plays a crucial role in the elucidation and confirmation of their complex structures. researchgate.netresearchgate.netmdpi.com When a natural product is isolated, its structure is often proposed based on spectroscopic data. Total synthesis of the proposed structure provides unambiguous proof of its constitution and stereochemistry.
In the context of furan-containing natural products, synthetic efforts starting from simple furan derivatives like this compound can be instrumental. By constructing the target molecule through a defined series of reactions, chemists can either confirm the proposed structure or, in cases of misassignment, revise it. The process of total synthesis allows for the preparation of sufficient quantities of the natural product and its stereoisomers for thorough biological evaluation. researchgate.net This is particularly important for complex molecules where multiple stereocenters exist.
Precursor for Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a wide array of other heterocyclic compounds. Its diene character in the furan ring and the reactivity of the vinyl group allow it to participate in various cycloaddition and functionalization reactions.
The Diels-Alder reaction, where this compound can act as the diene, is a powerful method for constructing bicyclic systems. These reactions can lead to the formation of oxabicyclic compounds which can be further transformed into other complex structures.
Furthermore, the furan ring itself can be a precursor to other heterocycles. For example, furan derivatives can be converted into pyridines, pyrroles, and thiophenes, which are fundamental building blocks in medicinal chemistry and materials science. wikipedia.orguomus.edu.iq The vinyl group provides a handle for further functionalization before or after the transformation of the furan ring. The synthesis of azulene (B44059) derivatives, for example, has been achieved using 2H-cyclohepta[b]furan-2-ones as precursors, which can be conceptually linked to furan chemistry. mdpi.com
Enantioselective and Diastereoselective Transformations
The ability to control stereochemistry is paramount in modern organic synthesis, particularly for the preparation of biologically active molecules. This compound and its derivatives are excellent substrates for various enantioselective and diastereoselective transformations.
Asymmetric dihydroxylation and aminohydroxylation, as mentioned earlier, are prime examples of enantioselective reactions applied to the vinyl group of furan derivatives. acs.orgacs.org These reactions, often catalyzed by transition metals with chiral ligands, allow for the creation of stereogenic centers with high fidelity. The Sharpless asymmetric dihydroxylation and aminohydroxylation have been extensively used to produce optically active diols and amino alcohols from vinylfurans. acs.orgacs.org
Diastereoselective reactions are also crucial, especially when multiple stereocenters are being created in a single transformation or when a new stereocenter is being introduced in a molecule that already contains chiral centers. The diastereoselective dihydroxylation of vinylfurans has been instrumental in the synthesis of various hexoses, where the relative stereochemistry of the newly introduced hydroxyl groups is controlled. acs.orgwpmucdn.com The development of these stereoselective methods has significantly expanded the utility of this compound as a chiral building block in the synthesis of complex natural products and their analogues. epdf.pub
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound, with its conjugated system arising from the furan ring and the vinyl group, possesses unique electronic properties that make it a compelling candidate for applications in coordination chemistry. evitachem.com The π-electron density of the ethenyl group enhances its reactivity in comparison to other furan derivatives like 2-pentylfuran. This reactivity extends to its role as a ligand in the formation of metal complexes and as a potential building block for porous crystalline materials known as metal-organic frameworks (MOFs). wikipedia.org
The design of ligands is a cornerstone of inorganic and organometallic chemistry, allowing for the precise tuning of a metal center's structural and reactive properties. wiley.com this compound and its derivatives can act as ligands, donating electron pairs to a central metal atom or ion to form a coordination complex. wikipedia.orgglowscotland.org.uk The furan ring and its vinyl substituent can interact with metal centers, making these compounds versatile building blocks in the synthesis of novel metal complexes. researchgate.net
The atom within a ligand that binds to the metal is known as the donor atom. wikipedia.org In this compound, coordination can occur through the oxygen atom of the furan ring or through the π-system of the vinyl group or the furan ring itself. This versatility allows it to participate in the formation of various complex structures. The specific coordination mode depends on the metal ion, its oxidation state, and the reaction conditions.
Research has demonstrated the synthesis of iron(ii) tris(2-vinylfuryl)phosphine oxide complexes, highlighting the practical use of 2-vinylfuran derivatives in ligand design. researchgate.net The hydrophosphination of 2-vinylfuran is a key step in creating phosphine (B1218219) ligands that can then be used to form stable metal complexes. researchgate.netamazon.se These complexes are not merely structural curiosities; they have potential applications in catalysis and materials science. The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are directly influenced by the structure of the coordinating ligands. libretexts.org
Table 1: Examples of Coordination Geometries in Metal Complexes
| Coordination Number | Geometry | Example Ions |
| 2 | Linear | Cu+, Ag+, Au+ |
| 4 | Tetrahedral or Square Planar | Co(II), Ni(II), Pd(II), Pt(II) |
| 5 | Trigonal Bipyramidal or Square Pyramidal | Fe(0), V(IV) |
| 6 | Octahedral | Most common for transition metals |
This table illustrates common coordination geometries that could potentially be formed using ligands derived from this compound. The final structure depends on the metal and other ligands present. wikipedia.orglibretexts.org
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic molecules (linkers). wikipedia.org The high surface area, tunable pore size, and diverse functionality of MOFs make them exceptionally promising for applications in heterogeneous catalysis and molecular separations. wikipedia.orgmdpi.com
While direct incorporation of this compound as a linker is an area of emerging research, furan-based derivatives are valuable components for MOF synthesis. numberanalytics.com A bifunctional linker derived from this compound, such as a dicarboxylic acid, could be synthesized and used to build robust three-dimensional frameworks. The vinyl group could then serve as a reactive site for post-synthetic modification, allowing for the introduction of new functional groups within the MOF pores to fine-tune its properties for specific tasks.
MOFs for Catalysis: MOFs can act as catalysts due to catalytically active metal sites within their structure or functional groups on the organic linkers. scispace.comresearchgate.net MOFs containing metals like Copper (Cu), Zirconium (Zr), or Chromium (Cr) have shown significant catalytic activity in various organic transformations, including oxidations and isomerizations. mdpi.commdpi.com For example, the MOF HKUST-1, which contains copper clusters, can catalyze the isomerization of terpene derivatives. mdpi.com A MOF constructed with a this compound-based linker could offer a unique electronic environment, potentially enhancing catalytic selectivity or activity.
MOFs for Separation: The precisely defined pore structures of MOFs allow them to act as molecular sieves, separating molecules based on size and shape. mdpi.com Furthermore, chemical interactions between the framework and guest molecules can lead to highly selective separations. nih.gov MOFs have been successfully used to separate light hydrocarbons, CO2 from other gases, and even challenging mixtures of isomers. mdpi.comrsc.org A MOF featuring this compound-based linkers could exhibit specific π-π interactions with aromatic molecules, making it a candidate for separating mixtures of such compounds. The ability to tune the pore environment by modifying the vinyl group could further enhance separation performance. nih.gov
Table 2: Selected Applications of MOFs in Catalysis and Separation
| Application Area | MOF Example | Target Process | Finding |
| Catalysis | UiO-66 (Zr-based) | Isomerization of citronellal | Zr4+ sites act as Lewis acids to catalyze the reaction. mdpi.com |
| Catalysis | MIL-101 (Cr-based) | Oxidation of thioethers | Coordinatively unsaturated metal sites in the MOF activate oxidants like H2O2. mdpi.com |
| Separation | Mg2(dobdc) | Separation of fluoroarene isomers | Two adjacent open magnesium sites in the framework enable selective binding and separation. nih.gov |
| Separation | Zn-adtb | Separation of C6 alkane isomers | The flexible MOF structure allows for efficient separation based on molecular sieving mechanisms. mdpi.com |
Other Emerging Applications
The inherent reactivity of this compound, stemming from its polymerizable vinyl group and functional furan ring, opens doors to several other advanced applications. ontosight.ai Its potential is being explored in the formulation of high-performance polymers for adhesives and coatings, as well as in the development of next-generation sensor technologies. mit.edu
The reactivity of this compound makes it a suitable monomer for polymerization, leading to the formation of polymers and copolymers that can be used in industrial coatings and adhesives. ontosight.ai The polymerization can proceed through the vinyl group, often initiated by acid catalysts or free radicals, to create long polymer chains. evitachem.comresearchgate.net These polymers can form strong, durable films, a desirable characteristic for both coatings and adhesives.
A notable example in this area is 5-Hydroxymethyl-2-vinylfuran (HMVF), a derivative of this compound synthesized from the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). evitachem.comresearchgate.net HMVF has been demonstrated to be a versatile and powerful solvent-free adhesive. researchgate.net Its adhesive properties are attributed to a dual crosslinking mechanism: the vinyl group undergoes free-radical polymerization, while the hydroxyl group can form ether linkages upon heating or acid treatment. evitachem.comresearchgate.net This crosslinking creates a robust network that bonds strongly to a wide variety of substrates, including metal, glass, and plastics. researchgate.net Studies have shown that the bonding strength of HMVF is comparable to commercial cyanoacrylate adhesives ("super glue") and superior to many other common glues. researchgate.net
Table 3: Comparative Bonding Strength of HMVF Adhesive
| Adhesive Type | Substrate | Bonding Strength (τ) |
| h-HMVF (Heat-cured) | Steel | High |
| Krazy Glue (Cyanoacrylate) | Steel | High (Comparable to h-HMVF) |
| White Glue (PVA) | Steel | Low |
| Epoxy Glue | Steel | Lower than h-HMVF |
Data synthesized from studies comparing the performance of 5-Hydroxymethyl-2-vinylfuran (HMVF) to commercial adhesives. researchgate.net
Chemical sensors and biosensors are analytical devices that detect the presence of specific chemical or biological analytes and convert that information into a measurable signal. researchgate.netnih.gov These devices typically consist of a recognition element that selectively interacts with the target analyte and a transducer that generates the signal. researchgate.net
The unique electronic and structural properties of polymers and materials derived from this compound suggest their potential use in sensor technology. mit.edu For instance, conjugated polymers, including those with furan units, are known to exhibit luminescence. mit.edu The fluorescence of a poly(2-vinylfuran)-based material could be quenched or enhanced upon interaction with specific molecules, forming the basis of a fluorescent chemical sensor.
Furthermore, MOFs built with furan-containing linkers are being actively investigated for sensor applications. mdpi.com The porous nature of MOFs allows them to pre-concentrate analyte molecules, while specific interactions with the metal centers or organic linkers can trigger a detectable response, such as a change in color or luminescence. mdpi.com A MOF incorporating a this compound derivative could be designed to detect volatile organic compounds or other environmental pollutants. Biosensors could also be developed by immobilizing biological recognition elements, such as enzymes or antibodies, within the pores of a functionalized poly(2-vinylfuran) film or a MOF. researchgate.netnih.gov The interaction of the target analyte with the immobilized biomolecule would then induce a measurable change in the material's properties.
Environmental Fate and Degradation of 2 Ethenylfuran
Degradation Pathways in the Environment
The environmental persistence of 2-ethenylfuran, also known as 2-vinylfuran, is dictated by several degradation processes. These pathways, which include photodegradation, biodegradation, and chemical degradation, determine the compound's fate and impact on aquatic and terrestrial ecosystems. acs.org The molecule's structure, featuring a furan (B31954) ring conjugated with a vinyl group, imparts a unique reactivity that makes it susceptible to various transformations. evitachem.comontosight.ai
Photodegradation Mechanisms
Photodegradation is a significant pathway for the breakdown of this compound, particularly in the atmosphere and surface waters. This process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the breaking of chemical bonds. slideshare.net The atmospheric chemistry of furanoids like this compound is important for air quality, as they are known to react with major atmospheric oxidants. noaa.gov
The primary photodegradation mechanisms involve reactions with photochemically generated reactive species:
Reaction with Hydroxyl Radicals (OH•): In the atmosphere, the reaction with hydroxyl radicals is a dominant degradation pathway. nih.gov This typically involves the OH radical adding to the C=C double bonds of the furan ring, a process that is particularly significant at ambient temperatures. nih.gov This reaction is a key factor in determining the atmospheric lifetime of the compound.
Reaction with Nitrate (B79036) Radicals (NO₃•): Especially during nighttime, reactions with nitrate radicals can also contribute to the atmospheric degradation of furanoids. noaa.gov
Direct Photolysis and Rearrangement: Upon absorption of UV light, this compound can undergo intramolecular hydrogen transfer reactions, leading to the formation of carbene intermediates. These intermediates can further decompose into smaller, more volatile compounds. researchgate.net
Biodegradation by Microorganisms
Biodegradation represents the breakdown of this compound by living organisms, primarily bacteria and fungi. evitachem.com This process is a crucial mechanism for the removal of the compound from soil and water.
While specific extracellular enzymes that directly target and cleave the this compound monomer are not extensively documented in the provided research, the degradation of polymers containing furan structures is known to be facilitated by enzymes. Hydrolase enzymes, such as cutinases and lipases, are capable of breaking down ester bonds in furan-containing polyesters. sci-hub.sefrontiersin.org For instance, Humicola insolens cutinase (HiCut) has shown activity in depolymerizing polyesters, a process that involves the enzyme adsorbing to the polymer surface and catalyzing the hydrolysis of ester linkages. frontiersin.orgnih.gov
It is likely that the biodegradation of the this compound monomer proceeds not by direct enzymatic cleavage in the environment, but rather through its assimilation and metabolism by microorganisms once it has been transported into the cell.
The microbial metabolism of furan derivatives is a well-documented field, providing insight into the likely fate of this compound. Many microorganisms, especially Gram-negative aerobic bacteria, can utilize furan compounds as a source of carbon and energy.
Key metabolic pathways for related furan aldehydes include:
Initial Oxidation/Reduction: Compounds like furfural (B47365) are initially oxidized to 2-furoic acid.
Intermediate Metabolism: 2-furoic acid is then further metabolized into a primary intermediate, 2-oxoglutarate, which can enter the central metabolic cycles of the microorganism.
Several bacterial strains have been identified with the ability to degrade furans. Cupriavidus basilensis HMF14 is a notable soil bacterium that can metabolize 5-hydroxymethylfurfural (B1680220) (HMF). Additionally, various Pseudomonas species have been shown to use furan derivatives as their sole carbon source and exhibit chemotaxis, actively migrating towards these compounds as a food source. noaa.gov The genetic basis for this metabolism has been identified in some organisms, such as the hmf gene clusters in C. basilensis HMF14 that encode the necessary enzymes.
Chemical Degradation in Aquatic and Terrestrial Environments
In addition to light- and microbe-driven processes, this compound is susceptible to abiotic chemical reactions in the environment. Its reactivity is centered around the vinyl group and the furan ring. evitachem.com
Oxidation: this compound can be oxidized by chemical agents present in the environment, which can lead to the formation of various products, including the more stable furan-2,5-dicarboxylic acid.
Reduction: The compound can be chemically reduced to form saturated derivatives, such as tetrahydrofuran (B95107).
Polymerization: In acidic aquatic environments (pH < 2), this compound is prone to acid-catalyzed polymerization, also referred to as resinification. researchgate.netdntb.gov.ua This process can convert the soluble monomer into solid oligomers and polymers, significantly altering its environmental mobility and fate.
Electrophilic Addition: The vinyl group's double bond is susceptible to attack by electrophiles, leading to addition reactions that can alter the compound's structure and properties. evitachem.com
Influence of Environmental Factors on Degradation
The rate and extent of this compound degradation are highly dependent on ambient environmental conditions.
| Factor | Influence on Degradation |
| Temperature | Higher temperatures generally accelerate both chemical and biological degradation rates. Radical oxidation of furan moieties is reported to begin at temperatures above 120°C, with thermal decomposition occurring at approximately 360-380°C. acs.orgresearchgate.net Enzymatic reactions also have optimal temperature ranges; for example, some cutinases show higher activity at elevated temperatures (e.g., 70°C). frontiersin.org |
| Humidity/Water | The presence of water is essential for hydrolysis reactions. The kinetics of polymerization of this compound can also be significantly influenced by the water content in a solvent system. |
| pH | pH is a critical factor, particularly for chemical stability. Acidic conditions (e.g., pH < 2) can promote polymerization/resinification reactions. researchgate.net The adsorption of furan derivatives to soil and sediment can also be pH-dependent, affecting their bioavailability for degradation. |
| UV Irradiation | A primary driver for photodegradation. The intensity and wavelength of UV light directly impact the rate of photolytic reactions. The presence of other substances that act as photosensitizers can also enhance the degradation rate. slideshare.net |
| Oxygen | The presence of molecular oxygen is essential for aerobic biodegradation pathways and for photo-oxidative degradation processes, where it acts as an electron acceptor and contributes to the formation of reactive oxygen species. noaa.gov |
Environmental Monitoring and Remediation Strategies for this compound
The detection and removal of this compound, also known as 2-vinylfuran, from the environment are critical steps in mitigating potential ecological impacts. This section details the analytical methods used for its detection in various environmental matrices and explores potential bioremediation and phytoremediation strategies for its degradation and removal.
Analytical Techniques for Detecting this compound in Environmental Samples
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental samples such as air, water, and soil. The primary techniques employed for this purpose are based on chromatography coupled with mass spectrometry, which allow for the separation, identification, and quantification of this volatile organic compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely reported and robust method for the analysis of this compound and other volatile furan derivatives. restek.com This technique separates volatile compounds in a gas phase and then detects them based on their mass-to-charge ratio, providing high sensitivity and specificity. For complex environmental samples, a sample preparation step such as headspace solid-phase microextraction (HS-SPME) is often employed to extract and concentrate volatile compounds like this compound before their introduction into the GC-MS system. restek.com High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) offers even greater precision for the analysis of furan compounds in various matrices. epa.gov
Key parameters for the GC-MS analysis of furan derivatives, which can be adapted for this compound, include the type of capillary column, temperature programming, and mass spectrometer settings.
Interactive Data Table: Illustrative GC-MS Parameters for Furan Analysis
Below is a table with typical parameters used for the analysis of furan and its derivatives, which can serve as a starting point for method development for this compound.
| Parameter | Setting | Purpose |
| Gas Chromatograph | ||
| Column | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm | Provides separation of volatile compounds. |
| Injection Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 40°C, hold 2 min; ramp to 150°C at 5°C/min; hold 4 min | Controls the separation of compounds based on boiling points. researchgate.net |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Transports the sample through the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules for detection. restek.com |
| Source Temperature | 325 °C | Maintains the ion source at a high temperature to prevent condensation. restek.com |
| Mass Range | m/z 35-200 | Scans for the mass fragments of the target analytes. researchgate.net |
| Quantifier Ion for this compound | m/z 94 (molecular ion) | Specific ion used for quantifying the compound. |
High-Performance Liquid Chromatography (HPLC) is another powerful technique that can be used for the analysis of furan derivatives. nih.govnih.gov While less common for highly volatile compounds like this compound compared to GC-MS, HPLC is suitable for less volatile derivatives or when derivatization is performed. nih.gov HPLC separates compounds in a liquid phase based on their interactions with a stationary phase. researchgate.net For detection, a UV detector is often used, as furan rings exhibit absorbance in the UV spectrum. restek.comresearchgate.net Reversed-phase HPLC with a C18 column is a common configuration for the separation of a wide range of organic molecules. nih.gov
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that utilize living organisms to degrade or sequester environmental pollutants. While specific research on the remediation of this compound is limited, studies on related furan compounds and other volatile organic compounds (VOCs) provide a strong basis for potential strategies.
Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down contaminants into less toxic substances. researchgate.net Numerous studies have demonstrated the ability of certain bacterial strains to degrade furan compounds. For instance, species from the genus Pseudomonas have been shown to metabolize furfural and 5-hydroxymethylfurfural (HMF). oup.comscience.gov The degradation pathways for these compounds often converge, with the initial oxidation or reduction of the aldehyde group, eventually leading to intermediates like 2-furoic acid, which is then further metabolized.
It is plausible that microorganisms capable of degrading other vinyl-substituted aromatic compounds could also transform this compound. For example, some bacteria that degrade aromatic hydrocarbons can co-oxidize chlorinated ethenes like vinyl chloride through the action of broad-specificity oxygenase enzymes. oup.comnih.gov This suggests a potential pathway for the microbial degradation of the ethenyl group of this compound. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to degrade a wide range of persistent organic pollutants, including dioxins and furans, through their powerful extracellular enzymatic systems and could potentially degrade this compound as well. unimi.itfrontiersin.org
Interactive Data Table: Microorganisms with Potential for Furan Derivative Bioremediation
The following table lists microorganisms that have been shown to degrade furan compounds and could be candidates for the bioremediation of this compound.
| Microorganism | Degraded Compound(s) | Potential Relevance for this compound |
| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | Degrades the furan ring structure. |
| Pseudomonas putida | Furfural, 2-Furoic Acid | Known to possess metabolic pathways for furan derivatives. oup.com |
| Burkholderia cepacia G4 | Toluene, Trichloroethylene | Its monooxygenase enzymes can co-oxidize vinyl groups. oup.com |
| Phanerochaete chrysosporium | Dioxins, Furans, PCBs | Possesses powerful non-specific enzymes capable of degrading aromatic rings. unimi.it |
Phytoremediation is the use of plants to clean up contaminated environments. energy.gov Plants can remove pollutants from soil, water, and air through various mechanisms including phytoextraction (uptake and accumulation), phytodegradation (breakdown by plant enzymes), and rhizodegradation (degradation by microbes in the root zone). mdpi.comnih.gov
Although direct studies on the phytoremediation of this compound are not available, research indicates that plants can take up and metabolize a variety of VOCs and furan derivatives. wikipedia.orgmdpi.com Furan fatty acids are known to be constituents of many plants, and their metabolism is an active area of research. wikipedia.org Furthermore, studies have shown changes in the content of furan derivatives in plant roots and shoots under stress conditions, indicating that plants interact with and process these compounds. researchgate.net
Plants with high transpiration rates, such as poplar and willow trees, are effective in taking up large volumes of water from the soil, which can contain dissolved organic contaminants. mdpi.com These contaminants can then be transported within the plant and potentially metabolized. For volatile compounds like this compound, phytovolatilization, where the plant takes up the contaminant and releases it into the atmosphere through its leaves, could also be a significant pathway. nih.gov
Future Research Directions and Challenges
Development of Sustainable and Atom-Economical Syntheses
Current synthetic routes to 2-ethenylfuran often involve multi-step processes with concerns regarding waste generation and the use of expensive or hazardous reagents. Future research must prioritize the development of sustainable and atom-economical syntheses. organic-chemistry.orgrsc.org This involves designing chemical processes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. epa.gov
Key areas of focus include:
Catalytic Dehydration of Furfuryl Alcohol: While methods exist for the acid-catalyzed dehydration of 1-(2-furyl)ethanol, optimizing these processes to enhance yield and minimize byproducts is crucial.
Direct Conversion from Biomass: Developing catalytic pathways to produce this compound directly from biomass-derived platform molecules like furfural (B47365) would represent a significant leap in sustainable production. researchgate.net This aligns with the broader goal of transitioning from fossil-based feedstocks to renewable resources. rub.de
Avoiding Stoichiometric Reagents: Moving away from syntheses that require stoichiometric amounts of Lewis acids or other reagents will reduce waste and simplify purification processes.
Exploration of Novel Catalytic Systems
Catalysis is at the heart of efficient chemical transformations, and the synthesis and application of this compound are no exceptions. mdpi.com The exploration of novel catalytic systems is a critical future research direction.
Table 1: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Heterogeneous Catalysts | Ease of separation and recyclability, potential for continuous flow processes. | Developing robust solid acid catalysts or supported metal catalysts for dehydration and coupling reactions. mdpi.commdpi.com |
| Homogeneous Catalysts | High activity and selectivity. | Designing catalysts with enhanced stability and recyclability to overcome current processing challenges. mdpi.comnus.edu.sg |
| Biocatalysts (Enzymes) | High selectivity under mild conditions, environmentally benign. | Screening and engineering enzymes for the specific conversion of furan (B31954) derivatives to this compound. frontiersin.org |
| Dual-Function Catalysts | Ability to catalyze multiple reaction steps in a one-pot process. | Investigating bifunctional catalysts for the direct conversion of furfural to this compound. |
The development of catalysts that are not only efficient but also based on abundant and non-toxic metals is a key aspect of green chemistry. rub.de
Advanced Mechanistic Understanding through In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and polymerization of this compound is essential for process optimization and the development of more efficient catalysts. nih.govrsc.org The use of in situ spectroscopic techniques offers a powerful tool for real-time monitoring of chemical reactions. nih.govbeilstein-journals.org
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on reaction intermediates, kinetics, and the influence of reaction parameters. nih.govbeilstein-journals.org For instance, in situ studies can elucidate the role of water in the cationic polymerization of this compound, a factor known to significantly affect reaction kinetics. researchgate.net Combining these experimental techniques can offer a comprehensive picture of the reaction landscape. nih.gov
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful approach to accelerate research and development. mdpi.com Quantum chemical calculations, such as density functional theory (DFT), can be employed to:
Predict the stability and reactivity of intermediates. researchgate.net
Elucidate reaction mechanisms and transition states. researchgate.net
Screen potential catalysts and predict their activity.
By comparing computational predictions with experimental results, researchers can gain a more profound understanding of the underlying chemical principles governing the behavior of this compound. mdpi.com This integrated approach can guide the rational design of new synthetic routes and materials.
Expansion of Applications in High-Performance Materials
This compound is a valuable monomer for the synthesis of polymers with unique properties. ontosight.ai Its furan ring offers a platform for creating materials with potential applications in coatings, adhesives, and composites. ontosight.ai Future research should focus on expanding its use in high-performance materials. tue.nl
Key research areas include:
Novel Polymer Architectures: Synthesizing copolymers and block copolymers incorporating this compound to tailor material properties.
Functional Polymers: Exploring the functionalization of poly(this compound) to introduce specific properties such as conductivity or bioactivity.
Renewable Polymers: Developing fully bio-based polymers by copolymerizing this compound with other monomers derived from renewable resources. frontiersin.org
The polymerization of this compound can be influenced by various factors, including the choice of catalyst and the presence of water, leading to materials with different structures and properties. researchgate.net
Addressing Environmental Impact and Green Chemistry Imperatives
As with any chemical compound, a thorough assessment of the environmental impact of this compound and its derivatives is crucial. This aligns with the core principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govrroij.commdpi.com
Future research must address the following:
Biodegradability: Investigating the biodegradability of polymers derived from this compound to assess their end-of-life options and potential for creating more sustainable plastics. frontiersin.org
Toxicity and Safety: Continuing to evaluate the toxicological profile of this compound to ensure safe handling and use.
By proactively addressing these environmental and safety considerations, the scientific community can ensure that the development and application of this compound and its related materials proceed in a responsible and sustainable manner. mkjc.inorientjchem.org
Q & A
Basic: What are the standard methods for synthesizing 2-Ethenylfuran, and how can reproducibility be ensured?
Answer:
Synthesis typically involves catalytic processes such as the dehydration of furfuryl alcohol or cross-coupling reactions using palladium catalysts . To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst loading) meticulously and validate purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference with literature protocols (e.g., NIST data ) and include detailed experimental steps in supplementary materials, as per journal guidelines .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Resolves vinyl and furan protons, with chemical shifts at δ 6.3–7.2 ppm (furan ring) and δ 5.0–5.8 ppm (vinyl group) .
- IR Spectroscopy: Identifies C=C (1640–1680 cm⁻¹) and furan ring (3100–3000 cm⁻¹) vibrations.
- Mass Spectrometry (MS): Molecular ion peak at m/z 94 confirms molecular weight .
Report spectral data alongside calibration standards and solvent blanks to minimize artifacts .
Basic: How should researchers handle safety concerns when working with this compound?
Answer:
While specific hazard data is limited , assume flammability (based on furan derivatives) and use inert atmosphere protocols. Implement fume hoods, flame-resistant gloves, and emergency eyewash stations. Refer to OSHA guidelines for volatile organics and document first-aid measures (e.g., inhalation: move to fresh air; skin contact: wash with soap/water) .
Advanced: How can computational modeling predict this compound’s reactivity in Diels-Alder reactions?
Answer:
Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electron density maps. Software like Gaussian or ORCA can model transition states and activation energies. Validate predictions with experimental kinetics (e.g., second-order rate constants) and compare with analogous furan derivatives . Publish raw computational parameters (basis sets, convergence criteria) for transparency .
Advanced: What experimental variables most significantly impact this compound’s thermal stability?
Answer:
- Temperature: Decomposition occurs above 150°C; use thermogravimetric analysis (TGA) to quantify stability.
- Oxygen Presence: Accelerates degradation; conduct experiments under nitrogen/argon.
- Catalytic Traces: Metal impurities (e.g., Fe³⁺) may induce side reactions.
Include error bars in TGA plots and statistically analyze triplicate runs using ANOVA .
Advanced: How to resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies may arise from solvent polarity or measurement techniques (e.g., gravimetric vs. UV-Vis). Design a controlled study:
Standardize solvents (HPLC-grade).
Use multiple methods (e.g., cloud-point titration, nephelometry).
Apply statistical tools (e.g., t-tests) to assess significance of differences . Publish raw datasets and instrument calibration logs .
Basic: What are the key applications of this compound in organic synthesis?
Answer:
It serves as a diene in Diels-Alder reactions to synthesize bicyclic compounds or as a precursor for functionalized heterocycles. Downstream products include agrochemicals and pharmaceuticals (e.g., 2-ethynylfuran derivatives) . For novel applications, screen reactivity under varied electrophilic/nucleophilic conditions.
Advanced: How to optimize catalytic systems for this compound functionalization?
Answer:
- Screening: Test Pd, Rh, or Ru catalysts with ligands (e.g., phosphines) in cross-couplings.
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC.
- DoE (Design of Experiments): Vary catalyst loading, temperature, and solvent polarity to identify optimal conditions . Report turnover numbers (TON) and selectivity ratios .
Basic: What chromatographic methods are suitable for purifying this compound?
Answer:
- Flash Chromatography: Use silica gel with hexane/ethyl acetate gradients.
- Distillation: Boiling point ~99.5°C ; employ fractional distillation for high purity.
Validate purity via GC-MS and document retention times relative to standards .
Advanced: How to analyze kinetic isotope effects (KIEs) in this compound reactions?
Answer:
- Deuterium Labeling: Synthesize deuterated analogs at the vinyl position.
- Rate Comparisons: Measure kH/kD ratios via stopped-flow techniques.
- Computational Support: Model isotopic effects using Born-Oppenheimer approximations . Publish raw kinetic traces and fitting algorithms .
Advanced: What strategies mitigate polymerization during this compound storage?
Answer:
- Inhibitors: Add radical scavengers (e.g., BHT) at 0.01–0.1 wt%.
- Storage Conditions: Use amber vials under inert gas at –20°C.
- Stability Monitoring: Conduct periodic NMR checks for oligomer peaks .
Basic: How to design a research question on this compound’s environmental degradation pathways?
Answer: Frame a hypothesis-driven question: “How do UV irradiation and aqueous pH influence the photolytic degradation of this compound?” Use OECD guidelines for environmental testing, LC-MS for metabolite identification, and control variables (light intensity, pH buffers) . Pre-register the study protocol to enhance rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
